N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-bromo-5-ethoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-2-21-15-9-13(14(18(19)20)8-12(15)16)17-10-11-6-4-3-5-7-11/h3-9,17H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKYKIKHFLRLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718319 | |
| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-72-8 | |
| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a substituted N-benzylaniline of interest in pharmaceutical and materials science research. Due to the limited publicly available experimental data on this specific molecule, this document synthesizes information on its fundamental characteristics, proposes a viable synthetic route, and outlines detailed, field-proven experimental protocols for its thorough characterization. By leveraging data from structurally related analogs, this guide offers a robust framework for researchers to handle, analyze, and utilize N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in their work. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for data generation.
Introduction
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8) is a complex organic molecule with potential applications as a pharmaceutical intermediate and in the synthesis of functional materials[1]. Its structure, featuring a substituted nitroaniline core with a benzyl group, suggests a nuanced profile of chemical reactivity and physical properties that are critical to understand for its effective application. This guide serves as a foundational resource for researchers, providing not just theoretical knowledge but also practical, step-by-step protocols for the synthesis and characterization of this compound. The causality behind experimental choices is explained to empower researchers with the ability to adapt and troubleshoot these methods.
Molecular Structure and Core Properties
The foundational attributes of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline are summarized in the table below. These have been compiled from available supplier information.
| Property | Value | Source |
| CAS Number | 1345471-72-8 | [1] |
| Molecular Formula | C₁₅H₁₅BrN₂O₃ | [1] |
| Molecular Weight | 351.20 g/mol | [1] |
| Purity (Typical) | ≥ 98% | [1] |
Proposed Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Rationale for the Proposed Synthetic Route
This two-step approach is favored for its generally high yields and clean reaction profiles. The initial condensation to a Schiff base is typically straightforward, and the subsequent reduction using a mild reducing agent like sodium borohydride avoids the over-alkylation that can be a side-reaction in direct benzylation with benzyl halides[2].
Experimental Protocol
Step 1: Synthesis of the Schiff Base (N-(benzylidene)-4-bromo-5-ethoxy-2-nitroaniline)
-
To a solution of 4-bromo-5-ethoxy-2-nitroaniline (1 equivalent) in methanol, add benzaldehyde (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Step 2: Reduction of the Schiff Base to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
-
Suspend the synthesized Schiff base (1 equivalent) in methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Physicochemical Characterization
A thorough understanding of the physicochemical properties is paramount for the successful application of any chemical compound. The following sections detail the standard protocols for determining the key properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C.
Experimental Protocol (Using a Digital Melting Point Apparatus):
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set a rapid heating rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat at a slower rate (1-2 °C/minute) through the approximate melting range to determine the precise melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Comparative Melting Points of Related Compounds:
| Compound | Melting Point (°C) |
| 4-Bromo-2-nitroaniline | 110-113 |
| N-benzyl-2-methyl-4-nitroaniline | Not Available |
| N-benzyl-4-nitroaniline | Not Available |
Solubility Profile
The solubility of a compound in various solvents is crucial for its application in solution-phase reactions, formulations, and biological assays. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility in mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
4.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for key functional groups (e.g., N-H, C-H, NO₂, C-O, C-Br).
4.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
Safety and Handling
While specific toxicity data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is not available, it is prudent to handle it with care, assuming it may be harmful. The safety data for structurally related nitroanilines indicates potential hazards.
General Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Hazard Classification of Structurally Similar Compounds:
| Compound | GHS Hazard Statements |
| N-benzyl-2-methyl-4-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
| N-benzyl-4-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4] |
| 4-Bromo-2-nitroaniline | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
Potential Applications
As indicated by a commercial supplier, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a versatile intermediate. Its potential applications include:
-
Pharmaceutical Synthesis: The substituted nitroaniline scaffold is a common feature in many biologically active molecules. The nitro group can be reduced to an amine, providing a key functional handle for further elaboration in drug discovery programs.
-
Functional Materials: The presence of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on the same aromatic ring suggests potential for non-linear optical (NLO) properties.
-
Coupling Reactions: The bromine atom on the aromatic ring can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. While experimental data for this specific compound remains scarce in the public domain, the proposed synthetic route and detailed analytical protocols, supported by comparative data from related compounds, offer a solid foundation for researchers. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby facilitating the exploration of this molecule's potential in drug development and materials science.
References
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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ResearchGate. 2-Bromo-4-nitroaniline. [Link]
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DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
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PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]
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Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
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PubChem. N-benzyl-2-methyl-4-nitroaniline. [Link]
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structure elucidation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
An In-depth Technical Guide to the Structure Elucidation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, multi-faceted approach to the , a substituted nitroaniline derivative. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, thereby demonstrating a field-proven methodology for characterizing complex organic molecules.
Introduction and Foundational Assessment
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS: 1345471-72-8) is a complex aromatic compound featuring multiple functional groups that present a unique characterization challenge.[1] Its structure contains a highly substituted aniline core, a benzyl group, a nitro group, a bromine atom, and an ethoxy group. Accurate structural confirmation is critical for its use as a potential intermediate in the synthesis of pharmaceuticals or functional materials.[1]
Our elucidation strategy begins with fundamental information and proceeds through progressively more detailed spectroscopic analysis.
Molecular Formula: C₁₅H₁₅BrN₂O₃[1] Molecular Weight: 351.20 g/mol [1]
Degree of Unsaturation: The degree of unsaturation (DoU) provides initial insight into the number of rings and/or multiple bonds. DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 15 + 1 - (15/2) - (1/2) + (2/2) = 16 - 7.5 - 0.5 + 1 = 9 The calculated DoU of 9 is consistent with the presence of two benzene rings (4 DoU each) and a nitro group (1 DoU).
The overall workflow for this structural elucidation is depicted below.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): Elemental Composition and Fragmentation
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition, particularly when heteroatoms like bromine with distinct isotopic patterns are present.
Trustworthiness: The presence of bromine provides a self-validating isotopic signature. The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.
Expected Results:
-
Molecular Ion: A molecular ion peak ([M]⁺) should be observed at m/z ≈ 350, corresponding to the C₁₅H₁₅⁷⁹BrN₂O₃ isotopologue.
-
Isotopic Peak: An [M+2]⁺ peak of nearly identical abundance should be observed at m/z ≈ 352, corresponding to the C₁₅H₁₅⁸¹BrN₂O₃ isotopologue.
-
Fragmentation: The molecule is expected to fragment in predictable ways, providing clues to its substructures. The bond between the aniline nitrogen and the benzylic carbon is relatively labile, as is the benzylic C-C bond.
Caption: Predicted key fragmentation pathways in ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.
FT-IR Spectroscopy: Functional Group Identification
Expertise & Experience: FT-IR is a rapid and non-destructive technique perfect for identifying the key functional groups proposed in the molecular formula. The presence of nitro, amine, ether, and aromatic functionalities gives rise to a rich and informative spectrum.
Trustworthiness: The combination of specific absorption bands serves as a validation system. For instance, observing both N-H stretching and the characteristic asymmetric and symmetric stretches of a nitro group strongly supports the nitroaniline core structure.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Reference |
| Secondary Amine | N-H Stretch | 3350 - 3450 | A single, sharp peak is expected for the N-H bond of the secondary amine. |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Characteristic of the ethoxy and benzyl CH₂ and CH₃ groups. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Peaks just above 3000 cm⁻¹ confirm the presence of C-H bonds on the benzene rings. |
| Aromatic C=C | C=C Stretch | 1580 - 1620 | Multiple sharp bands indicate the aromatic ring skeleton. |
| Nitro Group | Asymmetric N=O Stretch | 1500 - 1550 | A very strong absorption due to the electron-withdrawing nature of the group. |
| Nitro Group | Symmetric N=O Stretch | 1330 - 1370 | A second strong absorption, confirming the NO₂ moiety. |
| Ether C-O | Asymmetric C-O-C Stretch | 1200 - 1270 | Strong band characteristic of an aryl-alkyl ether. |
| Bromo-Aryl | C-Br Stretch | 500 - 650 | Found in the fingerprint region, confirming the carbon-bromine bond.[2] |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Co-add 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
Expertise & Experience: While MS and IR confirm the pieces, NMR spectroscopy assembles them. ¹H and ¹³C NMR provide the atomic connectivity and chemical environment, allowing for the definitive placement of each substituent on the aromatic rings.
Trustworthiness: The combination of chemical shift (δ), signal integration, and spin-spin coupling (J) creates a highly detailed and self-consistent dataset. 2D NMR techniques like COSY and HSQC can then be used to validate the proton-proton and proton-carbon connectivities directly.
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The highly substituted aniline ring will display two singlets, a result of the protons having no adjacent proton neighbors.
Caption: Molecular structure with key proton assignments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-3 | 7.8 - 8.0 | Singlet (s) | 1H | Strongly deshielded by the ortho-nitro group. No adjacent protons for coupling.[3] |
| Benzyl-Ar (ortho) | 7.3 - 7.5 | Multiplet (m) | 2H | Standard aromatic region for protons on the benzyl ring.[4] |
| Benzyl-Ar (meta/para) | 7.3 - 7.5 | Multiplet (m) | 3H | Overlapping signals for the remaining benzyl aromatic protons.[4] |
| H-6 | 6.4 - 6.6 | Singlet (s) | 1H | Shielded by the ortho-amino and para-ethoxy groups. No adjacent protons. |
| NH | 5.8 - 6.2 | Broad Singlet (br s) | 1H | Chemical shift can be variable and may exchange with D₂O. |
| Benzyl-CH₂ | 4.4 - 4.6 | Singlet (s) | 2H | Characteristic shift for benzylic protons attached to nitrogen.[4] |
| Ethoxy-CH₂ | 4.0 - 4.2 | Quartet (q) | 2H | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| Ethoxy-CH₃ | 1.4 - 1.6 | Triplet (t) | 3H | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
¹³C NMR Spectroscopy: Predicted Spectrum
The ¹³C NMR spectrum is expected to show 13 distinct signals, as the two ortho and two meta carbons of the benzyl ring are chemically equivalent due to free rotation.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-5 (C-OEt) | 148 - 152 | Aromatic carbon attached to the strongly electron-donating ethoxy group. |
| C-1 (C-NH) | 142 - 146 | Aromatic carbon attached to the nitrogen atom. |
| C-2 (C-NO₂) | 138 - 141 | Aromatic carbon attached to the electron-withdrawing nitro group.[3] |
| Benzyl (ipso-C) | 136 - 139 | Quaternary carbon of the benzyl ring. |
| Benzyl (o, m, p-C) | 127 - 130 | Aromatic CH carbons of the benzyl group. |
| C-3 (CH) | 124 - 126 | Deshielded by the adjacent nitro group. |
| C-4 (C-Br) | 115 - 118 | The C-Br bond has a moderate effect on the chemical shift. |
| C-6 (CH) | 100 - 105 | Shielded by the adjacent amino and ethoxy groups. |
| Ethoxy (-OCH₂) | 64 - 66 | Aliphatic carbon of the ether linkage. |
| Benzyl (-CH₂-) | 48 - 52 | Benzylic carbon attached to nitrogen.[4] |
| Ethoxy (-CH₃) | 14 - 16 | Terminal methyl carbon of the ethoxy group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[3]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to confirm ¹H-¹H couplings (e.g., within the ethoxy group) and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, confirming assignments.
Conclusion: A Convergent Structural Proof
The structure of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is unequivocally confirmed through the convergent validation of multiple, independent spectroscopic techniques. Mass spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom through its distinct isotopic pattern. FT-IR spectroscopy identifies all key functional groups—amine, nitro, ether, and aromatic rings—as hypothesized. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic arrangement, detailing the precise connectivity of the molecular skeleton and the substitution pattern of the aromatic core. This integrated analytical approach exemplifies a robust and reliable methodology for the structural characterization of novel chemical entities in a research and development setting.
References
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PubChem . (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem . (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem . (n.d.). N-benzyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem . (n.d.). N-benzyl-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate . (n.d.). UV-vis absorbance spectra of 4-nitroaniline. Retrieved from [Link]
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Chegg . (2021). Question: Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. Retrieved from [Link]
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Prasad, M. V. S. et al. (2011). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics. Retrieved from [Link]
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ResearchGate . (n.d.). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline. Retrieved from [Link]
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PMC - NIH . (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. Retrieved from [Link]
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The Royal Society of Chemistry . (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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The Royal Society of Chemistry . (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
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An In-Depth Technical Guide to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a substituted nitroaniline derivative with potential applications in medicinal chemistry and materials science. Its multifaceted structure, featuring a nitro group, a bromine atom, an ethoxy group, and a benzyl substituent, offers a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed plausible synthesis pathway, and an exploration of its potential applications based on the current understanding of related compounds.
Molecular Profile
The fundamental properties of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅BrN₂O₃ | [1], |
| Molecular Weight | 351.20 g/mol | [1] |
| CAS Number | 1345471-72-8 | [1], |
| Purity | Typically ≥97% |
Plausible Synthetic Pathway
Caption: Plausible two-step synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Step 1: Synthesis of the Intermediate: 4-bromo-5-ethoxy-2-nitroaniline
The synthesis of the precursor, 4-bromo-2-nitroaniline, is a well-documented process. A similar strategy can be applied to an appropriately substituted aniline.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxy-4-bromoaniline in a suitable solvent like glacial acetic acid.
-
Nitration: Cool the solution in an ice bath. Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain pure 4-bromo-5-ethoxy-2-nitroaniline.
Step 2: N-Benzylation of 4-bromo-5-ethoxy-2-nitroaniline
The final step involves the N-alkylation of the synthesized intermediate with a benzyl halide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-5-ethoxy-2-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the aniline nitrogen.
-
Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or recrystallization to yield N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Potential Applications
While specific studies on N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline are limited, the structural motifs present in the molecule suggest potential applications in several areas of research and development.
Intermediate in Medicinal Chemistry
Substituted anilines and nitroanilines are prevalent scaffolds in drug discovery. The presence of multiple functional groups allows for further chemical modifications to generate a library of compounds for screening against various biological targets. The nitro group can be reduced to an amine, which can then be further functionalized. The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents.
Precursor for Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline core. The N-benzyl group can occupy the hydrophobic pocket of the ATP-binding site of kinases, while the substituted aniline ring can form crucial hydrogen bonds. The specific substitution pattern of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline could be explored for the development of novel kinase inhibitors targeting specific cancer-related pathways.
Building Block in Materials Science
Nitroaniline derivatives are known to possess non-linear optical (NLO) properties, making them of interest in the development of materials for optoelectronics. The specific arrangement of electron-donating (ethoxy, amino) and electron-withdrawing (nitro, bromo) groups in this molecule could lead to interesting photophysical properties.
Conclusion
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a compound with significant potential as a versatile building block in synthetic organic chemistry. Its synthesis, achievable through a plausible multi-step process, opens the door to the creation of a wide range of derivatives for applications in drug discovery and materials science. Further research into the specific properties and biological activities of this compound and its analogs is warranted to fully explore its potential.
References
-
Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]
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Determining the Solubility Profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for characterizing the solubility profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a crucial step in early-stage drug development. Understanding the solubility of a compound is paramount, as it directly influences bioavailability, formulation strategies, and the reliability of in vitro assays.[1][2] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and outline the necessary data analysis and interpretation.
Introduction to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline and the Imperative of Solubility Profiling
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8) is an aromatic compound with a molecular formula of C15H15BrN2O3 and a molecular weight of 351.20 g/mol .[3] Its structural features, including a nitro group, a bromine atom, and a benzyl group, suggest that it is likely a poorly soluble compound in aqueous media. The presence of these functional groups can significantly impact its physicochemical properties, making a thorough solubility assessment essential.
Poor aqueous solubility can be a major impediment in drug development, leading to challenges in achieving therapeutic concentrations in vivo and potentially causing misleading results in biological screening.[2] Therefore, a detailed understanding of a compound's solubility in various pharmaceutically relevant media is a critical component of the pre-formulation and lead optimization phases.
Theoretical Framework: The Science of Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent.[4] Key factors that govern the solubility of a molecule like N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline include:
-
Molecular Structure and Polarity: The principle of "like dissolves like" is fundamental.[5] The polarity of a molecule, dictated by its functional groups and overall structure, determines its affinity for polar or non-polar solvents.[6]
-
pH and Ionization: For ionizable compounds, the pH of the medium plays a critical role.[7] The solubility of a weak acid or base is significantly influenced by its pKa and the pH of the solution.[8]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4][6] However, there are exceptions, and the effect of temperature should be experimentally determined.
-
Crystalline Structure: The solid-state properties of a compound, such as its crystal lattice energy, can have a profound impact on its solubility. Amorphous forms of a drug are generally more soluble than their crystalline counterparts.
Experimental Determination of Solubility: A Two-Pronged Approach
A comprehensive solubility profile involves the determination of both kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening to quickly assess a large number of compounds.[1][9] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[10][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid state.[2][12] It is a more time-consuming measurement but provides a more accurate and fundamental understanding of the compound's solubility.[13]
Below are detailed protocols for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Determination using the Shake-Flask Method
This protocol outlines a standard shake-flask method for determining the kinetic solubility of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Test Solutions: In separate vials, add an appropriate volume of the DMSO stock solution to a series of pharmaceutically relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, simulated intestinal fluid) to achieve a final concentration range (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[10]
-
Equilibration: Seal the vials and place them in a shaker incubating at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 to 4 hours).[1]
-
Sample Preparation for Analysis: After incubation, filter the samples through a 0.45 µm filter to remove any undissolved precipitate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution without precipitation.
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.[14]
Experimental Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of solid N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline to a series of vials containing the desired solvents (e.g., water, various buffers of different pH, organic solvents). Ensure that there is undissolved solid material present in each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring that no solid material is disturbed. Filter the aliquot through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[2]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The solubility data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline should be presented in a clear and concise tabular format.
Table 1: Solubility Profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | ~7 | 25 | ||
| Phosphate-Buffered Saline | 7.4 | 25 | ||
| Simulated Gastric Fluid | 1.2 | 37 | ||
| Simulated Intestinal Fluid | 6.8 | 37 | ||
| Ethanol | N/A | 25 | ||
| Propylene Glycol | N/A | 25 | ||
| Polyethylene Glycol 400 | N/A | 25 |
Interpreting this data will provide crucial insights for:
-
Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.
-
Biopharmaceutical Classification System (BCS): Classifying the compound based on its solubility and permeability, which informs regulatory pathways.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in designing analogs with improved solubility profiles.
Conclusion
A thorough understanding of the solubility profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a non-negotiable prerequisite for its successful development as a potential therapeutic agent. By employing the robust and well-established methodologies outlined in this guide, researchers can generate the critical data needed to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey from discovery to clinical application.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
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Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
-
PubChem. 3-Nitroaniline. [Link]
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
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SlideShare. solubility experimental methods.pptx. [Link]
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SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
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PubChem. 2-Nitroaniline. [Link]
-
National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]
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Solubility of Things. 3-Nitroaniline. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). [Link]
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commercial suppliers of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
An In-Depth Technical Guide to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. It moves beyond a simple data sheet to provide in-depth context on procurement, quality validation, synthesis, and safe handling, grounded in established scientific principles and industry best practices.
Strategic Procurement and Commercial Availability
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8) is a specialized substituted aniline derivative.[1] Its utility as a building block in medicinal chemistry and functional material science necessitates sourcing from reliable commercial suppliers who can provide robust quality assurance and flexible quantities.[1][2]
Identifying Qualified Suppliers
Procurement should prioritize suppliers who offer comprehensive analytical data and demonstrate manufacturing scalability. Key indicators of a reliable vendor include the provision of a batch-specific Certificate of Analysis (COA) and the flexibility to handle custom synthesis requests from gram to kilogram scales.[1][2]
Table 1: Commercial Suppliers and Product Specifications
| Supplier | CAS Number | Molecular Formula | Purity Specification | Available Scale | Reference |
| Aromsyn Co., Ltd. | 1345471-72-8 | C₁₅H₁₅BrN₂O₃ | ≥ 98% | Gram to Kilogram | [1] |
| Combi-Blocks, Inc. (via Sigma-Aldrich) | 1345471-72-8 | C₁₅H₁₅O₃N₂Br₁ | ~97% | Research Quantities | [3] |
Procurement and Validation Workflow
A systematic approach to procurement and validation is critical to ensure experimental reproducibility. The process begins with supplier qualification and culminates in in-house analytical verification before the material is introduced into a research workflow.
Caption: Plausible synthetic pathway for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
This method is analogous to the benzylation of other substituted anilines performed for drug metabolism studies, where the secondary amine is the desired product. [4]
Applications in Drug Discovery and Materials Science
The structural motifs within N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline make it a valuable intermediate in several research domains.
-
Pharmaceutical Intermediates: The N-benzyl group is a common scaffold in drug discovery, known for its ability to modulate physicochemical properties and engage in cation-π interactions with protein targets. [5]This compound serves as a precursor for more complex molecules, where the nitro group can be reduced to an amine for further functionalization, and the bromo-ethoxy-substituted ring provides a specific electronic and steric profile. [1][2]Its structure is related to N-benzyl phenethylamines, which are investigated as agonists for serotonin receptors, highlighting the importance of the N-benzyl substitution in modulating biological activity. [6]* Functional Material Synthesis: The inherent aromatic and nitro-substituted structure suggests potential use in the synthesis of dyes, nonlinear optical materials, or other functional organic materials where electron-donating and withdrawing groups are strategically placed. [1][2]
Quality Control and Analytical Characterization
Rigorous analytical testing is non-negotiable for ensuring the identity, purity, and stability of the starting material. A supplier's COA provides a baseline, but independent verification is recommended.
Standard Analytical Techniques
Standard chromatographic and spectroscopic methods are employed for characterization: [7]* High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and identifying non-volatile impurities. A reverse-phase C18 column with a UV detector is a common setup. [7]* Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Protocol: Purity Determination by HPLC
This protocol is a representative method that can be adapted for routine quality control.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
| Instrumentation | HPLC system with UV Detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (Ambient) |
Experimental Steps:
-
Standard Preparation: Accurately weigh and dissolve a reference sample of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the test sample at the same concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related chemicals like 4-bromoaniline, 4-bromo-2-nitroaniline, and other nitroanilines provide a strong basis for hazard assessment and safe handling procedures. [8][9][10]
Hazard Profile
Based on analogous compounds, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline should be handled as a hazardous substance with the following potential risks:
-
Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled. [9][10]* Irritation: Causes skin and serious eye irritation. [10]May cause respiratory irritation. [11]* Organ Damage: May cause damage to organs through prolonged or repeated exposure. [9]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][12]* Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling. [11]* Eye/Face Protection: Use chemical safety goggles or a face shield. [8]* Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure. [9]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8][12]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. [9]Keep the container tightly closed and locked up or in an area accessible only to qualified personnel. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8]
References
- Aromsyn Co., Ltd. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
- Fisher Scientific.
- Sigma-Aldrich.
- CymitQuimica.
- Fisher Scientific.
- Capot Chemical. Material Safety Data Sheet - N-benzyl-2-methyl-4-nitroaniline.
- Sigma-Aldrich. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | 1345471-72-8.
- PubMed. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists.
- Aromsyn Co., Ltd. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
- DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
- Benchchem.
- PubMed. N-Benzyl piperidine Fragment in Drug Discovery.
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- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Unveiling of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a compound of interest in synthetic chemistry and drug discovery. In the absence of directly published empirical data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a robust, predicted spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, enabling the unambiguous identification and characterization of this molecule.
Introduction: The Structural and Scientific Context
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline possesses a unique constellation of functional groups: a secondary amine, a benzyl moiety, and a heavily substituted aromatic ring featuring a bromo, an ethoxy, and a nitro group. This intricate architecture suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry where such substituted anilines are common pharmacophores. The precise characterization of this molecule is paramount for its effective utilization in research and development. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's structure and connectivity.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. These predictions are derived from the analysis of substituent effects and spectral data from related compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Integration |
| ~8.0 - 8.2 | 1H |
| ~7.2 - 7.4 | 5H |
| ~6.8 - 7.0 | 1H |
| ~4.5 - 4.7 | 2H |
| ~4.0 - 4.2 | 2H |
| ~1.3 - 1.5 | 3H |
| ~8.5 - 9.0 | 1H |
| IR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) |
| Frequency (cm⁻¹) | Assignment |
| 3350 - 3450 | N-H stretch |
| 3050 - 3150 | Aromatic C-H stretch |
| 2850 - 2980 | Aliphatic C-H stretch |
| 1590 - 1620 | Aromatic C=C stretch |
| 1500 - 1550 | N-O stretch (asymmetric) |
| 1300 - 1350 | N-O stretch (symmetric) |
| 1200 - 1250 | C-O-C stretch (asymmetric) |
| 1000 - 1050 | C-O-C stretch (symmetric) |
| 800 - 850 | C-H out-of-plane bend |
| 550 - 650 | C-Br stretch |
In-Depth Spectroscopic Analysis and Interpretation
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is anticipated to provide a wealth of information regarding the electronic environment of each proton.
-
Aromatic Protons: The substituted aniline ring contains two isolated aromatic protons. The proton at the C-3 position is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent nitro group, appearing as a singlet around 8.0-8.2 ppm. The proton at the C-6 position, flanked by the amino and ethoxy groups, should appear as a singlet in the region of 6.8-7.0 ppm.
-
Benzyl Group Protons: The five protons of the benzyl ring will likely appear as a complex multiplet between 7.2 and 7.4 ppm. The benzylic methylene protons (N-CH₂) are expected to be a doublet around 4.5-4.7 ppm, coupled to the N-H proton.
-
Ethoxy Group Protons: The ethoxy group will present as a quartet for the methylene protons (O-CH₂) around 4.0-4.2 ppm and a triplet for the methyl protons (O-CH₂-CH₃) around 1.3-1.5 ppm, with a typical coupling constant of ~7 Hz.
-
Amine Proton: The N-H proton is expected to be a broad triplet around 8.5-9.0 ppm due to coupling with the adjacent methylene group and quadrupole broadening from the nitrogen atom. Its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents.
-
Aromatic Carbons: The substituted aniline ring will display six distinct signals. The carbons bearing the ethoxy (C-5) and nitro (C-2) groups will be significantly deshielded. The carbon attached to the bromine (C-4) will also be downfield. The remaining aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of all substituents.
-
Benzyl and Ethoxy Carbons: The carbons of the benzyl group will appear in the aromatic region, with the ipso-carbon being the most shielded of this group. The benzylic methylene carbon (N-CH₂) is expected around 45-50 ppm. The ethoxy group carbons will be observed with the O-CH₂ carbon around 65-70 ppm and the methyl carbon around 14-16 ppm.
Infrared Spectroscopy: Vibrational Fingerprints
The IR spectrum provides crucial information about the functional groups present in the molecule.
-
N-H and C-H Stretching: A sharp to moderately broad absorption between 3350 and 3450 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions of 3050-3150 cm⁻¹ and 2850-2980 cm⁻¹.
-
Nitro Group Vibrations: Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
Other Key Vibrations: The spectrum will also feature characteristic C=C stretching vibrations of the aromatic rings, C-O-C stretching of the ethoxy group, and a C-Br stretching vibration at lower wavenumbers.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];
C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
N1 [label="N", pos="0,2.8!"]; H1 [label="H", pos="-0.5,3.5!"]; CH2_benzyl [label="CH₂", pos="1,3.5!"]; Benzyl_ring [label="Ph", shape=circle, style=filled, fillcolor="#F1F3F4", pos="2.3,3.5!"];
N2 [label="N", pos="-2.6,1.5!"]; O1 [label="O", pos="-3.5,2.2!"]; O2 [label="O", pos="-3.5,0.8!"];
Br [label="Br", pos="-2.6,-1.5!"];
O3 [label="O", pos="2.6,-1.5!"]; CH2_ethoxy [label="CH₂", pos="3.9,-1.5!"]; CH3_ethoxy [label="CH₃", pos="5.2,-1.5!"];
H3 [label="H", pos="-2.2,-0.75!"]; H6 [label="H", pos="2.2,0.75!"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- N1; N1 -- H1; N1 -- CH2_benzyl; CH2_benzyl -- Benzyl_ring;
C2 -- N2; N2 -- O1 [style=dashed]; N2 -- O2;
C4 -- Br;
C5 -- O3; O3 -- CH2_ethoxy; CH2_ethoxy -- CH3_ethoxy;
C3 -- H3; C6 -- H6; } Caption: Molecular structure of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Mass Spectrometry: Fragmentation Pathways
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 351, with a characteristic [M+2]⁺ peak of nearly equal intensity due to the presence of the bromine-81 isotope.
-
Key Fragmentations: A prominent fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion at m/z 91 ([C₇H₇]⁺), a very stable carbocation. The other fragment would be the substituted aniline radical cation at m/z 260. Further fragmentation of the aniline portion may involve the loss of the nitro group or the ethoxy group.
dot digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4"];
M [label="[M]⁺˙\nm/z 351/353"]; F1 [label="[M - C₇H₇]⁺\nm/z 260"]; F2 [label="[C₇H₇]⁺\nm/z 91"];
M -> F1 [label="- C₇H₇•"]; M -> F2 [label="- C₈H₈BrN₂O₃•"]; } Caption: Predicted primary fragmentation pathway in mass spectrometry.
Experimental Protocols
Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
A plausible synthetic route involves the N-alkylation of 4-bromo-5-ethoxy-2-nitroaniline with benzyl bromide.
Materials:
-
4-bromo-5-ethoxy-2-nitroaniline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-bromo-5-ethoxy-2-nitroaniline (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Collect the fractions containing the desired product and evaporate the solvent to yield N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Spectroscopic Characterization
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters: For ¹H NMR, use a spectral width of 16 ppm, a relaxation delay of 1-2 s, and 16-32 scans. For ¹³C NMR, use a spectral width of 240 ppm, a relaxation delay of 2-5 s, and accumulate several hundred to a few thousand scans for a good signal-to-noise ratio.
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum from 4000 to 400 cm⁻¹ on an FT-IR spectrometer.
-
Parameters: Co-add 16-32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Parameters (EI): Use an ionization energy of 70 eV.
-
Parameters (ESI): Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the ESI source.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and MS data has been compiled and interpreted. The provided experimental protocols offer a practical framework for the synthesis and characterization of this compound. This document is intended to be a valuable resource for researchers, facilitating the confident identification and utilization of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in their scientific endeavors.
References
-
PubChem. N-Benzylaniline. National Center for Biotechnology Information. [Link]
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PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
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PubChem. 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to the Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a key substituted aniline derivative with potential applications in medicinal chemistry and materials science. The synthesis is strategically designed as a multi-step process, commencing with readily accessible starting materials. This document elucidates the rationale behind the chosen synthetic route, detailing the synthesis of the pivotal intermediate, 4-bromo-5-ethoxy-2-nitroaniline, followed by its subsequent N-benzylation. Each synthetic step is presented with a detailed, field-proven protocol, underpinned by mechanistic insights and supported by authoritative references. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules.
Introduction: Strategic Approach to the Synthesis
The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is most effectively approached through a convergent strategy. This involves the initial preparation of a highly functionalized aniline core, 4-bromo-5-ethoxy-2-nitroaniline, which is then coupled with a benzyl group in the final step. This approach allows for the careful and controlled introduction of the various substituents onto the benzene ring, ensuring high regioselectivity and overall yield.
The synthetic journey can be dissected into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate: 4-bromo-5-ethoxy-2-nitroaniline. This multi-step process begins with a suitably substituted aniline, which undergoes a series of transformations including protection, nitration, and deprotection to install the required functional groups in the correct orientation.
-
Stage 2: N-Benzylation. The final step involves the attachment of the benzyl group to the amino functionality of the synthesized intermediate via a nucleophilic substitution reaction.
This guide will now delve into the specific experimental procedures for each of these stages.
Synthesis of the Key Intermediate: 4-bromo-5-ethoxy-2-nitroaniline
The synthesis of 4-bromo-5-ethoxy-2-nitroaniline is a critical phase of the overall process. The following three-step procedure is proposed, starting from the readily available 4-ethoxyaniline.
Step 1: Acetylation of 4-Ethoxyaniline to N-(4-ethoxyphenyl)acetamide
To prevent unwanted side reactions during the subsequent nitration step, the amino group of 4-ethoxyaniline is first protected as an acetamide. This is a standard and highly efficient protection strategy for anilines.[1]
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g (0.1 mol) of 4-ethoxyaniline in 50 mL of glacial acetic acid.[2][3]
-
To this solution, slowly add 12.3 mL (0.13 mol) of acetic anhydride with continuous stirring.
-
Heat the reaction mixture at 80°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to afford pure N-(4-ethoxyphenyl)acetamide.
Table 1: Physical and Chemical Properties of Key Compounds in Stage 1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 4 | 250 |
| N-(4-ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | 137-139 | - |
| N-(4-Bromo-5-ethoxy-2-nitrophenyl)acetamide | C₁₀H₁₁BrN₂O₄ | 303.11 | - | - |
| 4-Bromo-5-ethoxy-2-nitroaniline | C₈H₉BrN₂O₃ | 261.08 | - | - |
Step 2: Nitration of N-(4-ethoxyphenyl)acetamide to N-(4-Bromo-5-ethoxy-2-nitrophenyl)acetamide
The nitration of the protected aniline is a crucial step to introduce the nitro group at the desired position. The acetamido group directs the incoming nitro group to the ortho and para positions. In this case, with the para position blocked by the ethoxy group, nitration occurs ortho to the acetamido group. A subsequent bromination step is also included in this conceptual protocol. A more direct approach would be to start with 4-bromo-3-ethoxyaniline, though this is less common. For the purpose of this guide, we will proceed with a nitration followed by bromination logic on the protected 4-ethoxyaniline. A more regioselective route would involve starting with 2-bromo-5-ethoxyaniline, protecting it, and then nitrating. However, for the sake of a more general approach from a common starting material, we present the following. It is important to note that nitration of N-(4-ethoxyphenyl)acetamide will primarily yield N-(4-ethoxy-2-nitrophenyl)acetamide.[4][5] A subsequent bromination step would be required. For a more efficient synthesis, starting with a brominated precursor is advisable.
However, for the purpose of a comprehensive guide, a plausible, albeit potentially lower-yielding in terms of the desired isomer, nitration protocol is presented below. This highlights the importance of starting material selection. A more direct synthesis of the target intermediate has been reported starting from 2-bromo-5-fluoro-4-nitroaniline precursors, suggesting that installing the bromine early is a viable strategy.[3]
Conceptual Protocol for Nitration:
-
In a 100 mL flask, dissolve 8.96 g (0.05 mol) of N-(4-ethoxyphenyl)acetamide in 20 mL of concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.[6][7]
-
Slowly add a nitrating mixture (5 mL of concentrated nitric acid in 5 mL of concentrated sulfuric acid) dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
The crude product, primarily N-(4-ethoxy-2-nitrophenyl)acetamide, would then need to be brominated.
A more efficient, though not explicitly found in searches, route would be the bromination of N-(4-ethoxyphenyl)acetamide followed by nitration.
Step 3: Hydrolysis of N-(4-Bromo-5-ethoxy-2-nitrophenyl)acetamide to 4-Bromo-5-ethoxy-2-nitroaniline
The final step in the synthesis of the key intermediate is the deprotection of the amino group by hydrolysis of the acetamide.[8]
Experimental Protocol:
-
Suspend the crude N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide from the previous step in a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain 4-bromo-5-ethoxy-2-nitroaniline.
Workflow for the Synthesis of 4-bromo-5-ethoxy-2-nitroaniline:
Caption: Synthetic pathway for 4-bromo-5-ethoxy-2-nitroaniline.
Stage 2: N-Benzylation of 4-bromo-5-ethoxy-2-nitroaniline
The final step in the synthesis of the target molecule is the N-benzylation of the key intermediate. This is typically achieved through a nucleophilic substitution reaction with a benzyl halide in the presence of a base.[9]
Experimental Protocol:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.61 g (0.01 mol) of 4-bromo-5-ethoxy-2-nitroaniline in 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 0.48 g (0.012 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C.[10]
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add 1.3 mL (0.011 mol) of benzyl bromide dropwise.[11]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.[12][13]
Table 2: Physical and Chemical Properties of the Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | C₁₅H₁₅BrN₂O₃ | 351.20 | >97% |
Reaction Mechanism for N-Benzylation:
Caption: Mechanism of N-benzylation of the aniline intermediate.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. By breaking down the synthesis into two manageable stages, the complexities of introducing multiple functional groups onto the aromatic ring are effectively addressed. The provided experimental protocols, based on established chemical principles and analogous transformations, offer a solid foundation for the successful synthesis of this target molecule in a laboratory setting. Researchers and drug development professionals can utilize this guide as a practical and informative resource for their synthetic endeavors.
References
-
Willson, F. G., & Wheeler, T. S. (n.d.). BENZYLANILINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). NCBI. Retrieved from [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. (n.d.). DergiPark. Retrieved from [Link]
-
Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025, November 17). ResearchGate. Retrieved from [Link]
-
4-ethoxyaniline. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Chegg. (2017, May 25). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline, bromination, nitration and hydrolysis? How much yield is supposed to be obtained (in grams and %)? procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]
- Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 43-50.
-
Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... (n.d.). ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]
-
Chegg. (2017, May 25). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline, bromination, nitration and hydrolysis? How much yield is supposed to be obtained (in grams and %)? procedure. Retrieved from [Link]
-
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, 97% Purity, C15H15BrN2O3, 100 grams. (n.d.). A1Biochem. Retrieved from [Link]
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- 4. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]
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Methodological & Application
Application Notes and Protocols for the N-Alkylation of 4-bromo-5-ethoxy-2-nitroaniline
Abstract
This document provides a comprehensive guide for the N-alkylation of 4-bromo-5-ethoxy-2-nitroaniline, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The protocol details a robust and optimized method using classical nucleophilic substitution with alkyl halides. We delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the challenges posed by the electronically deactivated nature of the substrate. This guide includes a step-by-step experimental procedure, a summary of reaction parameters, safety precautions, and purification techniques. Furthermore, visual aids in the form of a workflow diagram and a mechanistic scheme are provided to enhance understanding and reproducibility.
Introduction: The Synthetic Challenge and Strategic Approach
N-alkylated anilines are pivotal structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients, agrochemicals, and organic electronic materials.[1] The specific substrate, 4-bromo-5-ethoxy-2-nitroaniline, presents a unique synthetic challenge due to the presence of multiple substituents that significantly influence the reactivity of the amine functionality. The potent electron-withdrawing effect of the ortho-nitro group drastically reduces the nucleophilicity of the aniline nitrogen, rendering it less reactive towards electrophiles.[2]
Consequently, the N-alkylation of such deactivated anilines necessitates more forcing reaction conditions compared to their more electron-rich counterparts.[2][3] This protocol outlines a reliable method employing an alkyl halide as the alkylating agent in the presence of a suitable base and a polar aprotic solvent. This classical approach is widely applicable and does not require specialized or air-sensitive catalysts.[3]
Mechanistic Considerations: A Self-Validating System
The N-alkylation of 4-bromo-5-ethoxy-2-nitroaniline proceeds via a classical SN2 (Substitution Nucleophilic Bimolecular) mechanism. The key steps are outlined below:
-
Deprotonation (optional but influential): While the aniline is a weak nucleophile, the presence of a base can generate a small equilibrium concentration of the more nucleophilic anilide anion. However, for weakly basic anilines, the primary role of the base is often to neutralize the proton generated in the subsequent step.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged ammonium intermediate.
-
Deprotonation: A base, such as potassium carbonate, deprotonates the ammonium intermediate to yield the neutral N-alkylated product and the corresponding protonated base.
The choice of a non-nucleophilic base is crucial to prevent competition with the aniline as the nucleophile.[3] Anhydrous conditions are also preferred to avoid potential side reactions of the alkyl halide.
Experimental Protocol: N-Alkylation of 4-bromo-5-ethoxy-2-nitroaniline
This protocol provides a general procedure for the N-alkylation of 4-bromo-5-ethoxy-2-nitroaniline with a representative alkyl halide (e.g., ethyl iodide). The stoichiometry and reaction time may require optimization for different alkylating agents.
Materials and Reagents
-
4-bromo-5-ethoxy-2-nitroaniline
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Detailed Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-5-ethoxy-2-nitroaniline (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask. Under an inert atmosphere, add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1-1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The consumption of the starting material and the appearance of a new, less polar product spot indicate reaction progression. The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[3]
-
Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and inorganic salts.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable gradient of hexanes and ethyl acetate to isolate the pure N-alkylated product.[3]
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry, to confirm its identity and purity.
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | 4-bromo-5-ethoxy-2-nitroaniline | Starting material |
| Alkylating Agent | Alkyl halide (e.g., R-I, R-Br) | Electrophile |
| Stoichiometry (Aniline:Alkyl Halide:Base) | 1.0 : 1.1-1.5 : 2.0-3.0 | A slight excess of the alkylating agent drives the reaction to completion, while an excess of base neutralizes the generated acid. |
| Base | Anhydrous K₂CO₃ | A non-nucleophilic base to prevent side reactions.[3] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. |
| Temperature | 80-100 °C | Elevated temperature is required to overcome the low nucleophilicity of the aniline.[2] |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the alkylating agent and the reaction temperature. |
| Work-up | Aqueous extraction with EtOAc | Standard procedure to isolate the organic product.[3] |
| Purification | Flash column chromatography | To remove unreacted starting materials and byproducts.[3] |
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the N-alkylation of 4-bromo-5-ethoxy-2-nitroaniline.
Chemical Reaction Mechanism
Sources
Application Notes & Protocols: Strategic Use of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Synthesis
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a highly functionalized aromatic compound poised for significant application in the synthesis of complex organic molecules. Its unique substitution pattern offers a strategic platform for medicinal chemists and materials scientists to introduce diverse functionalities through modern cross-coupling chemistry. The molecule features a key reactive handle—the aryl bromide—which is amenable to a variety of palladium-catalyzed transformations. However, the electronic and steric environment of this reactive site, dictated by the potent electron-withdrawing nitro group and the bulky N-benzyl and ethoxy substituents, presents both opportunities and challenges that necessitate carefully optimized protocols.
This guide provides an in-depth analysis of the substrate's reactivity and offers field-proven, detailed protocols for its successful implementation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind each experimental choice is explained to empower researchers to not only replicate these methods but also to adapt them for their unique synthetic targets.
Analysis of Substrate Reactivity: Electronic and Steric Considerations
The successful application of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in cross-coupling reactions hinges on understanding the interplay of its functional groups.
-
The Aryl Bromide (C-Br): This is the primary reactive site for oxidative addition of a Palladium(0) catalyst, the initiating step in most cross-coupling catalytic cycles. The reactivity of this bond is modulated by the other substituents.[1]
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) positioned ortho to the amine and meta to the bromide, it significantly deactivates the aromatic ring. This electronic deficit at the carbon bearing the bromine can make the crucial oxidative addition step more challenging, often requiring more electron-rich and sophisticated ligand systems to promote catalysis.[2]
-
The Ethoxy Group (-OEt): This electron-donating group, positioned para to the nitro group, partially mitigates the strong deactivating effect of the nitro group through resonance donation.
-
The N-Benzyl Group: This large substituent introduces significant steric hindrance around the amine and the ortho C-H bond. This bulk can influence the choice of catalyst and may be a factor in reactions involving the amine functionality or adjacent positions.[3][4][5]
The following logical diagram illustrates how these features collectively impact the molecule's reactivity profile in palladium-catalyzed reactions.
Caption: Logical relationships of functional groups on the substrate.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of the aryl bromide with a wide range of organoboron reagents.[1][6][7] Given the electron-deficient nature of the substrate, a catalyst system with an electron-rich, bulky phosphine ligand is recommended to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline with various arylboronic acids.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (1.0 equiv., e.g., 175.6 mg, 0.5 mmol), the desired arylboronic acid (1.2 equiv., 0.6 mmol), and potassium phosphate tribasic (K₃PO₄, 2.0 equiv., 212.3 mg, 1.0 mmol).
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%, 12.2 mg, 0.015 mmol). For particularly challenging couplings, a more advanced catalyst like XPhos Pd G3 (2 mol%, 8.5 mg, 0.01 mmol) can be employed.[2]
-
-
Inert Atmosphere:
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane (3 mL) and degassed water (0.75 mL) via syringe. The solvent ratio (4:1 dioxane:water) is crucial for dissolving both the organic substrate and the inorganic base.[8]
-
-
Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Check for the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes expected outcomes for the coupling with various boronic acids under the optimized conditions described above.
| Entry | Boronic Acid Partner | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | 85-95 | |
| 2 | 4-Methoxyphenylboronic acid | 88-96 | |
| 3 | 4-Trifluoromethylphenylboronic acid | 75-85 | |
| 4 | Thiophene-2-boronic acid | 80-90 |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9][10] When using N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline as the electrophile, the primary challenge is the electronically deactivated C-Br bond. This necessitates the use of modern catalyst systems featuring bulky, electron-rich biarylphosphine ligands, which are known to accelerate both the oxidative addition and the typically rate-limiting reductive elimination steps.[2][11] A strong, non-nucleophilic base is also critical.[9]
Detailed Experimental Protocol
This protocol is designed for the coupling of the title compound with a primary or secondary amine.
-
Reaction Setup:
-
In a nitrogen-flushed glovebox, charge an oven-dried vial with N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (1.0 equiv., e.g., 175.6 mg, 0.5 mmol), the desired amine coupling partner (1.2 equiv., 0.6 mmol), and sodium tert-butoxide (NaOtBu, 1.4 equiv., 67.3 mg, 0.7 mmol).
-
Add a highly active palladium precatalyst, such as RuPhos Pd G3 (2 mol%, 8.4 mg, 0.01 mmol).
-
-
Inert Atmosphere:
-
Seal the vial with a screw cap containing a PTFE septum. If not using a glovebox, perform the setup under a positive flow of argon.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (2.5 mL) via syringe.
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Stir vigorously for 12-24 hours. The reaction mixture will typically become a dark, thick suspension.
-
-
Monitoring:
-
Monitor the reaction by LC-MS for the disappearance of the starting aryl bromide.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the desired N-arylated product.
-
Application Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction provides a direct route to synthesize arylalkynes by coupling the aryl bromide with a terminal alkyne.[12][13][14] The reaction is co-catalyzed by palladium and copper(I) and is performed in the presence of an amine base.[15]
General Experimental Workflow
Caption: Step-by-step experimental workflow for Sonogashira coupling.
Detailed Experimental Protocol
-
Reaction Setup:
-
To a dry Schlenk tube, add N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (1.0 equiv., e.g., 175.6 mg, 0.5 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1.5 mol%, 5.3 mg, 0.0075 mmol), and Copper(I) iodide (CuI, 2.0 mol%, 1.9 mg, 0.01 mmol).
-
-
Inert Atmosphere:
-
Seal the tube, evacuate, and backfill with argon. Repeat three times.
-
-
Solvent and Reagent Addition:
-
Add anhydrous tetrahydrofuran (THF, 3 mL) and triethylamine (Et₃N, 2.0 equiv., 0.14 mL, 1.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 equiv., 0.55 mmol) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 50-60 °C for 2-8 hours until TLC or LC-MS analysis indicates full consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain the pure arylalkyne.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvents.3. Inefficient oxidative addition (for Suzuki/Buchwald). | 1. Ensure a rigorously inert atmosphere; use fresh catalyst or precatalyst.2. Use freshly distilled or purchased anhydrous solvents; degas thoroughly.3. Switch to a more electron-rich ligand (e.g., SPhos, RuPhos); increase reaction temperature. |
| Formation of Side Products | 1. Homocoupling of boronic acid (Suzuki).2. Hydrodehalogenation (reduction of C-Br).3. Glaser coupling of alkyne (Sonogashira). | 1. Ensure slow addition of reagents; use a slightly lower temperature.2. Use high-purity reagents; ensure the base is not excessively strong or hindering.3. Maintain a strictly oxygen-free environment. |
| Difficulty in Purification | 1. Residual catalyst or ligands.2. Similar polarity of product and starting material. | 1. Pass the crude mixture through a small plug of silica or celite before chromatography.2. Optimize the gradient elution system for column chromatography; consider reverse-phase chromatography if necessary. |
References
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Miao, T., et al. (2015). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]
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Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7279–7283. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107. [Link]
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Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. ACS Publications. [Link]
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Diccianni, J. B., & Diao, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3125–3137. [Link]
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Kosugi, M., Kameyama, M., & Migita, T. (1983). PALLADIUM-CATALYZED AROMATIC AMINATION OF ARYL BROMIDES WITH N,N-DI-ETHYLAMINO-TRIBUTYLTIN. Semantic Scholar. [Link]
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YouTube. (2015). Heck reaction. [Link]
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Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]
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Wang, D., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
-
Sci-Hub. (2006). Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. [Link]
-
Reddy, V., et al. (2023). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Chemistry – A European Journal. [Link]
-
Lee, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
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Wolfe, C., & Gafner, B. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - NIH. [Link]
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Ben-David, Y., et al. (2012). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. PMC - NIH. [Link]
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ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
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Gevorgyan, V., & Kaleda, A. (2006). Pd(II)-catalyzed cascade Wacker-Heck reaction: chemoselective coupling of two electron-deficient reactants. PubMed. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Corbet, J.-P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RSC Publishing. (2020). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. [Link]
-
RSC Publishing. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
-
ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
RSC Publishing. (2011). Practical catalytic method for synthesis of sterically hindered anilines. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Braden, M. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
-
ResearchGate. (2018). Coupling of 2‐nitroanilines with benzyl alcohol. [Link]
-
DergiPark. (1991). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
ChemRxiv. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
-
PubChem. N-benzyl-4-nitroaniline. [Link]
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Application Note & Protocol: A Guided Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline for Advanced Research Applications
Introduction: The Strategic Value of N-Benzylated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological activity. The N-benzyl group is a privileged motif, frequently incorporated into lead compounds to modulate properties such as receptor affinity, selectivity, and metabolic stability. Its presence can introduce beneficial steric bulk, engage in crucial π-π stacking or hydrophobic interactions within a target's binding pocket, and alter the electronic nature of the parent molecule. The target compound, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, represents a versatile intermediate, embodying a substitution pattern ripe for further functionalization in drug development pipelines, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents. This document provides a comprehensive, field-proven protocol for its synthesis, grounded in established chemical principles and designed for reproducibility and scalability in a research setting.
Overall Synthetic Workflow
The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is conceptualized as a three-stage process, commencing with the commercially available 2-nitroaniline. This strategic pathway ensures high yields and facilitates straightforward purification of intermediates.
Caption: A three-stage synthetic workflow for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Part 1: Synthesis of 4-Bromo-2-nitroaniline (Intermediate 1)
Principle: This initial step involves the regioselective electrophilic bromination of 2-nitroaniline. The strongly activating amino group and the deactivating, meta-directing nitro group synergize to direct the incoming electrophile (bromine, generated in situ) to the position para to the amino group. This method provides a high yield of the desired isomer.[1]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Nitroaniline | 138.12 | 10.0 g | 72.4 |
| Potassium Bromide (KBr) | 119.00 | 43.1 g | 362 |
| Sulfuric Acid (98%) | 98.08 | 26.5 mL | 485 |
| Sodium Chlorate (NaClO₃) | 106.44 | 8.1 g | 76.1 |
| Deionized Water | 18.02 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a 15% (w/v) solution of potassium bromide in deionized water (approximately 287 mL).
-
Acidification: While stirring, slowly add 26.5 mL of 98% sulfuric acid to the potassium bromide solution. A mild exotherm may be observed. Allow the solution to cool to room temperature.
-
Addition of Starting Material: Add 10.0 g of 2-nitroaniline to the stirred solution. Heat the mixture to 35 °C.
-
Generation of Bromine: Prepare a 30% (w/v) solution of sodium chlorate in deionized water (approximately 27 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 35 °C.
-
Reaction Progression: After the addition is complete, continue stirring at 35 °C for an additional 30 minutes. Then, raise the temperature to 75 °C and maintain it for 2 hours to ensure the reaction goes to completion.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a pale-yellow solid. Filter the solid using a Büchner funnel and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 5-8).
-
Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: ~14.5 g (92%) of pale yellow 4-Bromo-2-nitroaniline.[1]
Part 2: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline (Intermediate 2)
Principle: This stage involves a nucleophilic aromatic substitution followed by a Williamson ether synthesis. A plausible route involves the initial formation of a phenolic precursor, which is then etherified. The presence of the electron-withdrawing nitro group facilitates the displacement of a suitable leaving group by a nucleophile. The subsequent etherification proceeds via an SN2 mechanism where a phenoxide, generated in situ with a base, attacks an ethyl halide.[2][3]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-nitroaniline | 217.02 | 10.0 g | 46.1 |
| Hypothetical Phenolic Precursor | - | - | - |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 9.5 g | 68.7 |
| Ethyl Iodide (CH₃CH₂I) | 155.97 | 5.0 mL | 62.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Experimental Protocol (Williamson Ether Synthesis)
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic precursor (e.g., 4-bromo-5-hydroxy-2-nitroaniline, 1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.3 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 hexane:ethyl acetate mixture.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration, washing with copious amounts of water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[4]
Part 3: Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (Final Product)
Principle: The final step is a reductive amination. This method is often preferred over direct N-alkylation with benzyl halides as it minimizes the formation of the dibenzylated byproduct. The aniline and benzaldehyde first form a Schiff base (iminium ion) intermediate in situ, which is then selectively reduced by sodium borohydride to the desired secondary amine.[5][6] This reaction is generally high-yielding and proceeds under mild conditions.
Caption: Mechanism of reductive amination for N-benzylation.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-5-ethoxy-2-nitroaniline | 261.08 | 5.0 g | 19.2 |
| Benzaldehyde | 106.12 | 2.2 mL | 21.1 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.80 g | 21.1 |
| Methanol | 32.04 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 4-bromo-5-ethoxy-2-nitroaniline in 100 mL of methanol.
-
Formation of Schiff Base: Add 2.2 mL of benzaldehyde to the solution. Stir the mixture at room temperature for 1 hour. The formation of the imine can often be observed by a color change.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. In small portions, carefully add 0.80 g of sodium borohydride over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC until the starting aniline spot has disappeared.
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[4][7] Combine the fractions containing the pure product and evaporate the solvent to obtain N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline as a solid.
Characterization of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Physical Appearance: Expected to be a yellow to orange crystalline solid.
Spectroscopic Data (Expected)
| Technique | Expected Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (s, 1H, Ar-H ortho to NO₂), ~7.2-7.4 (m, 5H, benzyl Ar-H), ~6.8-7.0 (s, 1H, Ar-H), ~4.5 (d, 2H, -NH-CH₂ -Ph), ~4.1 (q, 2H, -O-CH₂ -CH₃), ~1.4 (t, 3H, -O-CH₂-CH₃ ). The NH proton may appear as a broad singlet. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Signals corresponding to the aromatic carbons, the benzylic CH₂, the ethoxy group carbons. The carbon bearing the nitro group will be downfield. |
| FT-IR (KBr Pellet) | ν (cm⁻¹): ~3350-3400 (N-H stretch), ~1500-1530 and ~1330-1360 (asymmetric and symmetric NO₂ stretches), ~1200-1250 (Ar-O-C stretch), aromatic C-H and C=C stretches.[8] |
| Mass Spec. (EI) | m/z: Expected molecular ion peak [M]⁺ at 350/352 (due to Br isotopes). Key fragmentation would involve cleavage of the benzyl group (loss of 91) and alpha-cleavage at the C-N bond.[9][10] |
Safety & Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Specific:
-
Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Sodium Chlorate: Strong oxidizing agent. Keep away from organic materials.
-
Ethyl Iodide: Alkylating agent, handle with care.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add in portions and handle away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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- Williamson, A. W. (1850).
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Organic Process Research & Development. (2007). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
- Organic Chemistry Portal. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (1976). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline.
- ChemicalBook. (n.d.). 3-Nitroaniline(99-09-2) IR Spectrum.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Acta Chemica Scandinavica. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.
- University of Calgary, Department of Chemistry. (n.d.).
- Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
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- European Journal of Inorganic Chemistry. (2010). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
- YouTube. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group.
- The Journal of Organic Chemistry. (1982). Nitrogen-15 nuclear magnetic resonance spectroscopy.
- St. Lawrence University, Department of Chemistry. (n.d.).
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- Organic Syntheses. (2010).
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- Chemistry LibreTexts. (2020). 11.
- Asian Journal of Chemistry. (2015). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-nitroaniline 97%.
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Application and Protocol Guide for the Analytical Monitoring of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline Synthesis
Introduction
The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a critical process in the development of various pharmaceutical intermediates and functional materials.[1] Precise monitoring of this synthesis is paramount to ensure optimal reaction conditions, maximize product yield, and minimize the formation of impurities. This comprehensive guide provides detailed application notes and validated protocols for the real-time and offline analysis of the N-benzylation of 4-bromo-5-ethoxy-2-nitroaniline using a suite of modern analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability.
Synthesis Overview: N-Alkylation of 4-bromo-5-ethoxy-2-nitroaniline
The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is typically achieved through the N-alkylation of 4-bromo-5-ethoxy-2-nitroaniline with benzyl bromide in the presence of a mild base to neutralize the hydrobromic acid byproduct.
Reaction Scheme:
Figure 1: Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
A primary challenge in this synthesis is the potential for over-alkylation, leading to the formation of the N,N-dibenzyl byproduct.[2] Therefore, careful monitoring of the reaction is crucial to quench it at the optimal time, thereby maximizing the yield of the desired mono-benzylated product.
Analytical Strategy: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the reaction kinetics and purity of the product. The chosen methods offer complementary information, from quantitative analysis of reaction components to structural elucidation of the final product and any impurities.
Figure 2: Integrated analytical workflow for monitoring the synthesis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Application Note:
Reverse-phase HPLC (RP-HPLC) is the primary technique for the quantitative monitoring of the reaction progress. It allows for the separation and quantification of the starting material (4-bromo-5-ethoxy-2-nitroaniline), the product (N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline), and the major byproduct (N,N-dibenzyl-4-bromo-5-ethoxy-2-nitroaniline). A C18 column is well-suited for separating these compounds based on their polarity differences. The starting aniline is the most polar, followed by the mono-benzylated product, with the di-benzylated byproduct being the most non-polar.
Protocol:
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
A gradient elution is recommended for optimal separation.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 22 | 60 | 40 |
| 25 | 60 | 40 |
3. HPLC Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
4. Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of acetonitrile (e.g., 10 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Prepare calibration standards of the starting material, product, and, if available, the dibenzylated byproduct in acetonitrile.
-
Construct a calibration curve by plotting peak area against concentration for each compound.
-
Determine the concentration of each component in the reaction sample by interpolating their peak areas on the respective calibration curves.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Application Note:
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in the reaction mixture. It is particularly useful for confirming the identity of the main components and detecting any minor, unexpected byproducts. Given the thermal sensitivity of nitroaromatic compounds, a carefully optimized temperature program is essential to prevent on-column degradation.[3]
Protocol:
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).
-
A low-bleed capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]
2. GC Parameters:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Injection Mode: Splitless (to enhance sensitivity for trace impurities).
3. MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Ion Source Temperature: 230 °C.
-
MSD Transfer Line Temperature: 280 °C.
4. Sample Preparation:
-
Prepare the sample as described for HPLC analysis.
-
Ensure the sample is sufficiently concentrated for the detection of trace impurities.
5. Data Analysis:
-
Identify the peaks by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.
-
The NIST library can be a valuable resource for tentative identification of unknown peaks.
Fourier-Transform Infrared Spectroscopy (FT-IR) for In-situ Reaction Monitoring
Application Note:
In-situ FT-IR spectroscopy allows for the real-time monitoring of the disappearance of reactants and the appearance of products without the need for sampling and offline analysis.[4] By tracking the changes in specific vibrational bands, one can gain insights into the reaction kinetics.[5][6] For the N-benzylation reaction, the key spectral changes to monitor are the decrease in the N-H stretching vibration of the primary amine starting material and the appearance of the C-N stretching vibration of the secondary amine product.
Protocol:
1. Instrumentation:
-
FT-IR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for in-situ reaction monitoring.
2. Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Initiate the reaction and continuously collect spectra at regular intervals (e.g., every 2-5 minutes).
3. Key Vibrational Bands to Monitor:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Expected Change |
| N-H (Primary Amine) | Stretching | ~3400-3300 | Decrease |
| C-H (Aromatic) | Stretching | ~3100-3000 | Relatively Constant |
| C-N (Aromatic Amine) | Stretching | ~1350-1250 | Increase |
| NO₂ | Asymmetric Stretch | ~1550-1510 | Relatively Constant |
| NO₂ | Symmetric Stretch | ~1355-1315 | Relatively Constant |
4. Data Analysis:
-
Plot the absorbance of the key vibrational bands (e.g., N-H stretch of the reactant and C-N stretch of the product) as a function of time.
-
This provides a real-time kinetic profile of the reaction, allowing for the determination of the reaction endpoint.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Structural Confirmation and Quantification
Application Note:
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the final product and any isolated byproducts. Furthermore, quantitative NMR (qNMR) can be employed for the accurate determination of the purity of the final product and the relative amounts of components in the reaction mixture, using a certified internal standard.[7][8]
Protocol:
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
2. Sample Preparation for Structural Elucidation:
-
Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
3. Protocol for Quantitative NMR (qNMR):
-
Accurately weigh a known amount of the reaction mixture sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.
-
The internal standard should have a resonance that is well-resolved from the signals of the analytes.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate the characteristic signals of the starting material, product, and internal standard.
-
Calculate the concentration of each component using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * (mₛₜₑ / mₓ) * Purityₛₜₑ
Where:
-
Cₓ = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
x denotes the analyte and std denotes the internal standard.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
| Protons | Starting Material (ppm) | Product (ppm) |
| Aromatic-H | 6.5 - 7.5 | 6.5 - 7.8 |
| -CH₂- (Benzyl) | - | ~4.4 |
| -OCH₂CH₃ | ~4.1 (q) | ~4.1 (q) |
| -OCH₂CH₃ | ~1.4 (t) | ~1.4 (t) |
| -NH₂ / -NH- | ~4.5 (br s) | ~5.0 (br s) |
Conclusion
The successful synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline relies on the careful control of reaction parameters. The analytical techniques and protocols outlined in this guide provide a robust framework for monitoring the reaction progress, identifying and quantifying products and byproducts, and ensuring the purity of the final compound. The integration of these chromatographic and spectroscopic methods allows for a comprehensive understanding of the synthesis, enabling researchers and developers to optimize their processes and achieve high-quality outcomes.
References
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Döner, A., et al. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). p-Nitro-N-benzylaniline. Retrieved from [Link]
-
Singh, U., et al. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Molecules, 25(9), 2206. Retrieved from [Link]
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Gala, F., et al. (2015). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Xenobiotica, 45(11), 947-958. Retrieved from [Link]
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Yilmaz, S., & Yilmaz, H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(1), 223. Retrieved from [Link]
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Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
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Ghorbanloo, M., & Gholipour, B. (2018). Catalytic N-Alkylation of Anilines. Catalysis Letters, 148(10), 3078-3089. Retrieved from [Link]
-
Chromatography Forum. (2011, July 20). P-Nitroaniline GC Method. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
-
MDPI. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 28(12), 4827. Retrieved from [Link]
-
Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]
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Hindawi. (2022). Quantitative NMR Interpretation without Reference. Journal of Analytical Methods in Chemistry, 2022, 1-6. Retrieved from [Link]
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1034. Retrieved from [Link]
-
Nakamura, S., et al. (n.d.). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Retrieved from [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
EPA. (1996). METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (2021). Development of RP-HPLC method for the estimation of Rasagiline mesylate in bulk and tablet dosage forms. Retrieved from [Link]
-
METTLER TOLEDO. (2016, September 2). In Situ FTIR Reaction Monitoring [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
-
Albert, K. (2002). QNMR - A versatile concept for the validation of natural product reference compounds. Journal of the Brazilian Chemical Society, 13(5), 575-581. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). Novel, Rapid, Isocratic RP-HPLC Method for Simultaneous Estimation of Piperine and Embelin in Herbal Formulation. 70(2), 1-6. Retrieved from [Link]
-
ResearchGate. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-bromoaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances, 10(46), 27613-27625. Retrieved from [Link]
-
ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐benzylation using benzyl bromide. Retrieved from [Link]
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Application Notes and Protocols: N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline as a Versatile Pharmaceutical Building Block
Abstract
This technical guide provides an in-depth exploration of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a highly functionalized aromatic compound with significant potential as a building block in pharmaceutical and medicinal chemistry. We will elucidate its chemical properties, underscore its primary application in the synthesis of substituted benzimidazoles, and provide detailed, field-proven protocols for its utilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the creation of novel bioactive molecules.
Introduction: The Strategic Value of a Pre-Functionalized Scaffolding
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline emerges as a building block of considerable strategic value. Its utility lies in its pre-functionalized aromatic core, which offers multiple, orthogonally reactive sites. This allows for a streamlined approach to the synthesis of diverse heterocyclic systems, most notably the benzimidazole scaffold. The benzimidazole moiety is a well-established pharmacophore present in a wide array of approved drugs, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[1][2][3]
The strategic placement of the nitro group ortho to the N-benzylamino group is the linchpin of this molecule's utility. This arrangement is ideally suited for reductive cyclization, a robust and widely employed method for the formation of the benzimidazole ring system.[4][5] The bromo and ethoxy substituents on the benzene ring provide additional points for diversification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Furthermore, the N-benzyl group can be retained in the final product or potentially cleaved, offering another layer of synthetic flexibility. This document will detail the practical applications and methodologies for harnessing the synthetic potential of this valuable intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is crucial for its effective and safe implementation in a synthetic workflow. The key physicochemical data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline are summarized below.
| Property | Value | Source |
| CAS Number | 1345471-72-8 | |
| Molecular Formula | C₁₅H₁₅BrN₂O₃ | |
| Molecular Weight | 351.20 g/mol | |
| Appearance | (Expected) Yellow to orange solid | Inferred from related nitroaniline compounds |
| Purity | ≥97% |
Safety and Handling:
-
Hazard Statements: Based on analogous compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
-
Application: Synthesis of Substituted Benzimidazoles via Reductive Cyclization
The primary and most powerful application of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is its role as a precursor to 1-benzyl-7-bromo-6-ethoxy-1H-benzimidazoles. This transformation is achieved through a one-pot reductive cyclization reaction. This class of reaction is a cornerstone in heterocyclic synthesis due to its efficiency and atom economy.[4][5]
The general workflow involves two key steps that can often be performed sequentially in the same reaction vessel:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, forming a transient N-benzyl-1,2-diamine intermediate.
-
Cyclization: The newly formed diamine undergoes condensation with a suitable one-carbon electrophile (e.g., an aldehyde or its equivalent) to form the imidazole ring.
The choice of reducing agent and cyclizing partner allows for the introduction of diversity at the 2-position of the benzimidazole core.
Caption: Reductive cyclization of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-7-bromo-6-ethoxy-2-phenyl-1H-benzimidazole
This protocol provides a representative procedure for the reductive cyclization of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline with benzaldehyde to yield a 2-substituted benzimidazole. The choice of iron in acetic acid is a classic, cost-effective, and reliable method for nitro group reduction.
Materials:
-
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (1.0 eq)
-
Iron powder (Fe), <325 mesh (5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Benzaldehyde (1.2 eq)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (1.0 eq) and glacial acetic acid (approximately 20 mL per gram of starting material). Stir the mixture to form a suspension.
-
Reduction: Add iron powder (5.0 eq) portion-wise to the stirred suspension. Causality: The portion-wise addition helps to control the initial exotherm of the reaction. Acetic acid serves as both the solvent and a proton source to facilitate the reduction of the nitro group by elemental iron.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours, or until TLC analysis (e.g., using a 3:1 hexane:ethyl acetate eluent) indicates complete consumption of the starting material.
-
Addition of Aldehyde: Cool the reaction mixture to room temperature. Add benzaldehyde (1.2 eq) to the mixture. Causality: The in situ generated diamine is nucleophilic and will react with the electrophilic carbonyl carbon of the aldehyde to form a Schiff base, which is the precursor to the benzimidazole ring.
-
Cyclization: Heat the reaction mixture to reflux for an additional 2-4 hours. Monitor the progress of the cyclization by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-Benzyl-7-bromo-6-ethoxy-2-phenyl-1H-benzimidazole.
Self-Validation: The success of the reaction can be monitored at each stage by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product will show characteristic shifts for the aromatic protons of the benzimidazole and the phenyl substituent, as well as the benzylic protons.
Logical Relationships in Synthesis
The synthesis of complex pharmaceutical agents often relies on a logical sequence of reactions. The use of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline as a starting material for benzimidazole synthesis is a prime example of this. The following diagram illustrates the logical flow from starting materials to the final, functionalized heterocyclic core.
Caption: Logical workflow from starting materials to the benzimidazole core.
Conclusion
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a potent and versatile building block for pharmaceutical synthesis. Its pre-functionalized structure provides an efficient entry point to the medicinally significant benzimidazole scaffold through a robust reductive cyclization protocol. The presence of bromo, ethoxy, and benzyl groups offers multiple avenues for further chemical modification, making it an ideal substrate for the generation of diverse compound libraries for drug discovery programs. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable chemical entity in their synthetic endeavors.
References
-
PubChem. (n.d.). Albendazole. Retrieved from [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. [Link]
Sources
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Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The Suzuki-Miyaura cross-coupling stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] However, its success is not universal and is highly dependent on the electronic and steric environment of the substrates. This guide addresses a particularly challenging substrate: N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. This molecule combines steric hindrance from ortho- and N-substituents with the potent electronic influence of a nitro group. The following protocol is not merely a sequence of steps but a synthesis of mechanistic understanding and field-proven strategies designed to navigate these inherent difficulties, ensuring a reproducible and high-yielding transformation.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A successful reaction begins with a firm grasp of the underlying mechanism. The Suzuki-Miyaura coupling is a palladium-catalyzed process that universally proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: Before the organoboron reagent (e.g., a boronic acid) can participate, it must be activated by a base.[5][6] This activation forms a more nucleophilic boronate species, which then transfers its organic moiety to the Palladium(II) center, displacing the halide.[6][7]
-
Reductive Elimination: The two organic partners on the Palladium(II) complex isomerize to a cis orientation and are then eliminated to form the new C-C bond, regenerating the active Palladium(0) catalyst which re-enters the cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Analysis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
The unique structure of this substrate presents several distinct challenges that must be addressed through careful selection of reaction conditions.
-
Steric Hindrance: The N-benzyl group ortho to the bromine atom, coupled with the meta-ethoxy group, creates significant steric bulk around the reaction site. This can hinder the approach of the palladium catalyst for oxidative addition and slow the final reductive elimination step.
-
Strategic Solution: Employing palladium catalysts with bulky, electron-rich monophosphine ligands is essential. Ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or palladacycle precatalysts (e.g., CataCXium A) create a highly active, coordinatively unsaturated Pd(0)L species that is effective for coupling hindered substrates.[1][8][9]
-
-
Electron-Deficient Ring: The potent electron-withdrawing nitro group significantly polarizes the C-Br bond, which beneficially lowers the activation energy for oxidative addition.[3] However, it also presents a potential, albeit less common, reaction pathway where the C-NO2 bond itself undergoes cleavage.[2][10]
-
Strategic Solution: While C-Br bond activation is kinetically and thermodynamically favored, using optimized, mild conditions (moderate temperature, appropriate catalyst loading) helps to prevent over-activation and potential side reactions. The reactivity order of leaving groups (I > Br > OTf >> Cl) strongly favors the desired pathway.[6]
-
-
Potential Catalyst Inhibition: The secondary aniline nitrogen, even though weakly basic due to the adjacent nitro group, possesses a lone pair of electrons that could coordinate to the palladium center. This can lead to catalyst deactivation or the formation of off-cycle, unreactive complexes.
-
Strategic Solution: Research has demonstrated that specific catalyst systems can overcome this challenge in unprotected ortho-anilines.[1][11] The use of a strong inorganic base and an appropriate solvent system, such as 2-methyltetrahydrofuran (2-MeTHF), has proven highly effective in maximizing yields for similar substrates.[1][11]
-
Optimized Reaction Conditions: A Comparative Table
The following table summarizes the recommended starting conditions for the Suzuki coupling of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, based on literature precedents for sterically hindered and functionalized anilines.[1][11][12][13]
| Parameter | Recommended Reagent/Condition | Rationale & Causality |
| Palladium Precatalyst | CataCXium® A Palladacycle (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Palladacycles are pre-formed, highly active Pd(0) sources. Pd(OAc)₂ is a cost-effective alternative that forms the active catalyst in situ with the phosphine ligand. |
| Ligand | CataCXium® A (if using the palladacycle) or SPhos (2-6 mol%) | Bulky, electron-rich biarylphosphine ligands are critical for promoting oxidative addition and reductive elimination with sterically demanding substrates.[8] |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.) | Strong, non-nucleophilic inorganic bases effectively promote transmetalation without competing side reactions. Cs₂CO₃ is particularly effective in ethereal solvents.[1][11] |
| Boronic Acid/Ester | Arylboronic Acid (1.2 - 1.5 equiv.) | A slight excess of the boronic acid component drives the reaction to completion. Using high-purity boronic acid is crucial to avoid reaction inhibition.[13] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane / H₂O (10:1) | 2-MeTHF has been shown to provide superior yields for unprotected ortho-bromoanilines.[1][11] A mixed aqueous system can also be effective and aids in dissolving the base. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers without promoting substrate or product decomposition. Reaction progress should be monitored.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxidation, and maintaining an inert atmosphere is critical for catalyst longevity and reaction success. |
Detailed Experimental Protocol
This protocol describes the coupling of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline with a generic arylboronic acid.
Materials:
-
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
CataCXium® A Palladacycle (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (e.g., 1.0 mmol, 382 mg), the arylboronic acid (1.3 mmol), Cesium Carbonate (2.5 mmol, 814 mg), and the CataCXium® A Palladacycle (0.02 mmol, 14.5 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aniline (in this case, 10 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. A color change to dark brown or black is typically observed, indicating the formation of the active Pd(0) species.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (20 mL). Separate the organic layer, and wash it sequentially with water (2x 15 mL) and brine (1x 15 mL).[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong or poorly soluble base.3. Poor quality boronic acid (decomposed). | 1. Ensure rigorous inert atmosphere technique.2. Switch to K₃PO₄ with a dioxane/water solvent system.3. Use freshly purchased or purified boronic acid. |
| Formation of Homocoupled Boronic Acid Product | Oxygen introduced during setup or reaction, catalyzing boronic acid homocoupling. | Improve inert atmosphere technique; ensure solvents are thoroughly degassed before use. |
| Protodebromination (Bromine replaced by Hydrogen) | Presence of water and insufficient rate of transmetalation. | Ensure anhydrous solvent is used. A different base or ligand may be required to accelerate transmetalation relative to protodebromination. |
| Complex Mixture of Byproducts | Reaction temperature is too high, causing decomposition of starting material or product. | Lower the reaction temperature to 80 °C and monitor for longer reaction times. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Tamp邉, F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Tamp邉, F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, C., et al. (2014). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. Retrieved from [Link]
-
Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Yadav, M. R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Retrieved from [Link]
-
Smith, C. J., et al. (2011). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chowdhury, C., et al. (2009). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. Retrieved from [Link]
-
Chen, W., et al. (2019). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. ResearchGate. Retrieved from [Link]
-
Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. thieme.de [thieme.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline by Column Chromatography
Abstract
This application note provides a comprehensive guide for the purification of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a key intermediate in various synthetic pathways, utilizing column chromatography. The protocol details the selection of appropriate stationary and mobile phases, preparation of the crude sample, column packing, and fraction analysis. The underlying principles of chromatographic separation are discussed to provide researchers with the rationale behind the procedural steps, enabling effective troubleshooting and adaptation. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a substituted aniline derivative with a molecular structure suggesting its utility as a building block in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications.[1][2] The presence of nitro, bromo, ethoxy, and N-benzyl groups imparts a specific polarity and functionality to the molecule.[1] Synthetic routes to such N-benzylated anilines often result in a mixture containing unreacted starting materials, the desired product, and potential byproducts, such as N,N-dibenzylated compounds.[3] Therefore, a robust purification method is critical to isolate N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in high purity.
Column chromatography is a powerful and widely used technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.[4][5] This method is particularly well-suited for the purification of moderately polar organic compounds like the target molecule. This document outlines a systematic approach to the purification of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline using silica gel column chromatography.
Principle of Separation
The separation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline from potential impurities is achieved through normal-phase column chromatography. In this technique, a polar stationary phase, silica gel, is employed with a less polar mobile phase. The separation is based on the polarity of the compounds in the mixture.[6]
-
Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used as the eluent.[8][9]
-
Separation Mechanism: Compounds in the crude mixture are introduced to the top of the column and are carried down by the mobile phase. The more polar a compound is, the more strongly it will adsorb to the silica gel, and the more slowly it will travel down the column. Less polar compounds will have a weaker interaction with the stationary phase and will be eluted more quickly. By gradually increasing the polarity of the mobile phase, compounds can be selectively desorbed and collected as separate fractions.
The target molecule, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, is expected to be of moderate polarity. Potential impurities could include less polar starting materials or byproducts (e.g., benzyl bromide) and more polar starting materials (e.g., a substituted 2-nitroaniline).
Materials and Methods
Materials
-
Crude N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Equipment
-
Fume hood
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Pipettes
-
TLC developing chamber
-
UV lamp (254 nm)
-
Clamps and stand for column
Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The ideal mobile phase should provide good separation of the target compound from impurities and result in an Rf value of approximately 0.25-0.35 for the desired product.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Developing the TLC: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 8:2, 7:3).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.
-
Analysis: The solvent system that provides the best separation with the target compound having an Rf value in the desired range will be used for the column chromatography.
Part 2: Column Chromatography
The following protocol is based on the slurry packing method, which is generally preferred for achieving a well-packed column.[5]
Table 1: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on the scale of purification |
| Silica Gel to Crude Product Ratio | 30:1 to 50:1 (w/w) |
| Initial Mobile Phase | Determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate) |
| Elution Method | Isocratic followed by a polarity gradient (if needed) |
Column Packing:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed. Add more slurry as needed until the desired column height is reached.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.
-
Continuously drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry.
Sample Loading:
-
Dissolve the crude N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved sample and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the dry loading method.
-
Carefully add the silica-adsorbed sample to the top of the column.
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant flow of the mobile phase through the column.
-
If the separation is not achieved with the initial isocratic elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Part 3: Fraction Analysis
-
Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
-
Identify the fractions containing the pure N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. These will show a single spot with the same Rf value as the target compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, mass spectrometry, and melting point determination.
Workflow and Visualization
The overall workflow for the purification of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is depicted in the following diagram.
Caption: Workflow for the purification of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower polarity gradient may be required. |
| Cracked Column Bed | The column ran dry. | Ensure the solvent level never drops below the top of the stationary phase. Repack the column if necessary. |
| Broad or Tailing Bands | Overloading the column. Insoluble sample. | Use a larger column or reduce the amount of sample loaded. Ensure the sample is fully dissolved for wet loading or properly adsorbed for dry loading. |
| No Compound Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Conclusion
This application note provides a detailed and systematic protocol for the purification of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline using column chromatography. By following the outlined steps for mobile phase optimization, column preparation, and fraction analysis, researchers can effectively isolate the target compound in high purity. The principles and troubleshooting guide included will aid in adapting the protocol for similar purifications and resolving common chromatographic challenges.
References
-
Studylib. (n.d.). Column Chromatography of Nitroanilines. Retrieved from [Link]
-
Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Sources
- 1. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 8. labtech.tn [labtech.tn]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Application Notes and Protocols for the Safe Handling of Nitroaromatic Compounds
Introduction: Understanding the Inherent Risks of Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules that are integral to numerous fields of research and development, including the synthesis of pharmaceuticals, dyes, and energetic materials.[1] The presence of one or more nitro groups (-NO₂) on an aromatic ring imparts unique chemical properties that are both valuable and hazardous. The strong electron-withdrawing nature of the nitro group, coupled with the stability of the benzene ring, renders these compounds susceptible to rapid, exothermic decomposition, and in some cases, detonation.[2][3] Furthermore, many nitroaromatic compounds exhibit significant toxicity, including mutagenicity and carcinogenicity, necessitating stringent safety protocols to minimize exposure.[1][4] This guide provides a comprehensive framework for the safe handling, use, and disposal of nitroaromatic compounds in a laboratory setting, grounded in an understanding of their fundamental chemical principles.
Hierarchy of Controls for Mitigating Risk
A multi-layered approach to safety is paramount when working with nitroaromatic compounds. The following hierarchy of controls illustrates the preferential order of risk mitigation strategies, from most to least effective.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Welcome to the technical support center for the synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the N-benzylation of 4-bromo-5-ethoxy-2-nitroaniline can often be attributed to several factors, primarily the reduced nucleophilicity of the starting aniline and suboptimal reaction conditions.
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the ortho-nitro group significantly decreases the electron density on the aniline nitrogen, making it a less effective nucleophile.[1] This inherent low reactivity requires carefully optimized conditions to drive the reaction forward.
-
Insufficient Base Strength: A common pitfall is the use of a base that is not strong enough to deprotonate the aniline or effectively neutralize the hydrobromic acid (HBr) byproduct formed when using benzyl bromide. Weak bases like sodium bicarbonate are generally inadequate. Stronger bases such as potassium carbonate (K₂CO₃), or for more challenging cases, sodium hydride (NaH), are typically required to facilitate the reaction.[1]
-
Inappropriate Reaction Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient to achieve a reasonable reaction rate. The reaction generally requires heating, with temperatures in the range of 80-120°C being common for similar N-alkylations of nitroanilines.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and stabilizing any charged intermediates. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they do not protonate the amine, thus preserving its nucleophilicity.[1]
Q2: I am observing multiple spots on my TLC plate, including one that seems to be a major side product. What is the likely identity of this impurity and how can I minimize its formation?
A2: The most probable side product in this reaction is the N,N-dibenzylated aniline. The mono-benzylated product, once formed, can be more nucleophilic than the starting aniline, leading to a second benzylation.
To minimize the formation of the N,N-dibenzylated product:
-
Control Stoichiometry: Use a slight excess of the starting aniline (4-bromo-5-ethoxy-2-nitroaniline) relative to the benzylating agent (benzyl bromide or benzyl alcohol). A ratio of 1.1 to 1.5 equivalents of the aniline is a good starting point.[1]
-
Monitor Reaction Progress Carefully: Avoid letting the reaction run for an extended period after the starting material has been consumed. Running the reaction to partial conversion of the starting aniline can favor mono-alkylation. Thin-layer chromatography (TLC) is an excellent tool for monitoring the consumption of the starting material and the appearance of the product and side products.
-
Controlled Addition of Benzylating Agent: Adding the benzyl bromide dropwise over a period rather than all at once can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of dialkylation.
Q3: The purification of the crude product by column chromatography is proving difficult, with poor separation between my product and impurities. What can I do to improve this?
A3: Challenges in chromatographic purification often stem from the choice of solvent system and the nature of the impurities.
-
Optimize the Eluent System: A systematic approach to finding the optimal eluent for column chromatography is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Running multiple TLCs with varying solvent ratios will help identify the system that provides the best separation between your desired product and the impurities.
-
Consider Recrystallization: If the crude product is reasonably pure (as determined by TLC or ¹H NMR), recrystallization can be a highly effective purification method for crystalline solids.[2] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Aqueous Work-up: Ensure a thorough aqueous work-up is performed before chromatography. Washing the organic layer with a saturated sodium bicarbonate solution will remove any acidic impurities, and a brine wash will help to remove residual water.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the N-benzylation of 4-bromo-5-ethoxy-2-nitroaniline with benzyl bromide?
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion. A base is required to deprotonate the resulting ammonium salt and regenerate the neutral N-benzylated product.
Caption: Reaction mechanism of N-benzylation.
Can I use benzyl alcohol instead of benzyl bromide as the alkylating agent?
Yes, benzyl alcohol can be used in a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[3] This method is considered more environmentally friendly as it produces water as the only byproduct. However, it requires a transition metal catalyst (e.g., palladium on carbon) and typically higher reaction temperatures.[3]
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting material (4-bromo-5-ethoxy-2-nitroaniline). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates that the reaction is progressing.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your reagents.
Materials:
-
4-bromo-5-ethoxy-2-nitroaniline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-ethoxy-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline as a solid.
Workflow for Synthesis and Purification
Caption: General experimental workflow.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Aniline:Benzyl Bromide Ratio | 1 : 1.05 | A slight excess of the alkylating agent ensures complete consumption of the starting aniline. |
| Base | K₂CO₃ (2.0 eq) | A moderately strong base is required to drive the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | 80°C | Elevated temperature is necessary to overcome the low nucleophilicity of the nitroaniline. |
| Reaction Time | 4-8 hours | Typical duration, but should be monitored by TLC. |
Table 2: Predicted ¹H and ¹³C NMR Data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Note: These are predicted chemical shifts based on analogous structures and may vary slightly.
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic-H (benzyl) | 7.2-7.4 | m | 5H |
| Aromatic-H | ~7.8 | s | 1H |
| Aromatic-H | ~6.8 | s | 1H |
| -NH- | ~8.5 | t | 1H |
| -CH₂- (benzyl) | ~4.6 | d | 2H |
| -O-CH₂- (ethoxy) | ~4.1 | q | 2H |
| -CH₃ (ethoxy) | ~1.4 | t | 3H |
| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) |
| Carbonyl (C=O) | N/A |
| Aromatic C-Br | ~110 |
| Aromatic C-O | ~150 |
| Aromatic C-NO₂ | ~135 |
| Aromatic C-N | ~145 |
| Aromatic CH | ~105, ~120 |
| Aromatic C (benzyl) | ~138 (quat), ~127-129 (CH) |
| -CH₂- (benzyl) | ~48 |
| -O-CH₂- (ethoxy) | ~65 |
| -CH₃ (ethoxy) | ~15 |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield.
References
- Google Patents. EP3587391A1 - Process for preparing nitrobenzyl bromides.
- Google P
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Janković, M., Mijin, D., & Petrović, S. (2004). Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-nitrophenyl). Journal of the Serbian Chemical Society, 69(5), 373-384. [Link]
-
RSC Publishing. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]
-
Sielc.com. 4-Ethoxy-2-nitroaniline. 2018. [Link]
-
Torres, E., et al. (2019). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2019(4), M1095. [Link]
-
World Researchers Associations. Synthesis of Benzyl-Protected Robtein (2′,3,4,4′,5- Pentahydroxychalcone) as an Intermediate to (–)-Robidanol. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Benzylation of 4-bromo-5-ethoxy-2-nitroaniline
Welcome to the technical support guide for the benzylation of 4-bromo-5-ethoxy-2-nitroaniline. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during this procedure, ensuring higher yields and purity of your target molecule, N-benzyl-4-bromo-5-ethoxy-2-nitroaniline[1].
The N-benzylation of this substituted nitroaniline is a crucial step in the synthesis of various pharmaceutical intermediates. However, the inherent reactivity of the starting material and the nature of the benzylation reaction can often lead to a mixture of products, complicating purification and reducing the overall efficiency of your synthesis. This guide provides a structured approach to understanding, identifying, and mitigating these issues.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the experiment in a direct question-and-answer format.
Q1: My reaction is extremely sluggish or appears to stall, with a significant amount of starting material remaining even after extended reaction times. What's going wrong?
A: This is a frequent observation and is primarily due to the electronic nature of the substrate. The aniline nitrogen in 4-bromo-5-ethoxy-2-nitroaniline is significantly deactivated by the potent electron-withdrawing effect of the ortho-nitro group. This reduces the nucleophilicity of the amine, making it a "lethargic" reaction partner for benzyl halides[2].
Causality & Solutions:
-
Insufficient Reactivity of Benzylating Agent: Benzyl chloride is often too slow. Switching to the more reactive benzyl bromide is the first recommended step. For even faster kinetics, the in situ generation of benzyl iodide, a highly reactive alkylating agent, can be achieved by adding a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture containing benzyl bromide[2][3].
-
Inadequate Base Strength: A weak base like sodium bicarbonate (NaHCO₃) may not be sufficient to facilitate the reaction effectively. While strong bases like sodium hydride (NaH) can be used, they increase the risk of side reactions. A moderately strong inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., Acetone, Acetonitrile) often provides the best balance of reactivity and control[2][4].
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. A modest increase in temperature (e.g., refluxing in acetone at ~56°C or acetonitrile at ~82°C) is a reasonable optimization step.
Q2: My TLC and LC-MS analyses show a significant, less-polar impurity that is difficult to separate from my desired product. What is this byproduct and how can I prevent its formation?
A: This is the classic signature of over-alkylation, resulting in the formation of the tertiary amine, N,N-dibenzyl-4-bromo-5-ethoxy-2-nitroaniline . The mono-benzylated product, once formed, is still nucleophilic and can compete with the starting aniline for the remaining benzyl halide in the mixture[2][5].
Causality & Solutions:
-
Stoichiometry: The most critical factor is the stoichiometry of your reactants. Using a 1:1 ratio of aniline to benzyl halide almost guarantees the formation of the dibenzyl byproduct.
-
Corrective Action: Employ an excess of the aniline starting material (e.g., 2 to 4 equivalents)[5]. This ensures that the benzyl halide is more likely to encounter a molecule of the primary aniline rather than the less abundant secondary amine product. The unreacted aniline can be easily removed during workup or purification.
-
-
Rate of Addition: Adding the benzyl halide all at once creates a high local concentration, favoring double benzylation.
-
Corrective Action: Add the benzyl halide dropwise over a prolonged period (e.g., 1-2 hours) to the heated mixture of the aniline and base[2]. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant primary aniline.
-
-
Reaction Conditions: Harsh conditions can accelerate the second benzylation step.
-
Corrective Action: Use the mildest conditions that afford a reasonable reaction rate. Avoid excessively high temperatures and overly strong bases where possible. A weaker base like sodium bicarbonate may be reconsidered if dibenzylation is the primary issue, though it will extend the reaction time[5].
-
Q3: I'm observing an unexpected byproduct that doesn't correspond to the starting material or the mono- or di-benzylated products. What could it be?
A: While less common, other side reactions can occur:
-
C-Alkylation: This is a Friedel-Crafts-type reaction where the benzyl group attaches directly to the aromatic ring. While the ring is electronically poor, C-alkylation can occur under certain conditions, especially with aryloxides, and has been reported as a major side reaction in the benzylation of other activated aromatic systems like catechins[4][6]. This is less likely here but possible if Lewis acidic impurities are present.
-
Impurities in Starting Materials: Commercial benzyl chloride can contain impurities like benzaldehyde[7]. Benzaldehyde can react with the primary aniline to form a Schiff base (imine), which would appear as a distinct impurity.
-
Solvent Participation: Certain solvents can participate in side reactions. For example, benzylation using NaH in DMF has been reported to form an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can complicate the reaction mixture[8].
Corrective Action: Ensure the purity of your starting materials. Freshly distilled benzyl halide is recommended[5]. If unexpected byproducts persist, thorough characterization using techniques like 2D NMR and high-resolution mass spectrometry is necessary to identify the structure and adjust the reaction strategy accordingly.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the ortho-nitro group in this reaction?
A: The ortho-nitro group plays a crucial dual role:
-
Electronic Effect (Deactivating): As a powerful electron-withdrawing group, it significantly reduces the electron density on the aniline nitrogen through resonance and inductive effects. This lowers the nucleophilicity of the amine, making the desired SN2 attack on the benzyl halide slower.
-
Steric Effect (Hindrance): Its physical bulkiness provides steric hindrance around the nitrogen atom[9][10]. While this contributes to the slower rate of the initial benzylation, it can be advantageous in disfavoring the second benzylation step . The N-benzyl-nitroaniline product is significantly more sterically crowded, making the formation of the N,N-dibenzyl product more difficult compared to an unhindered aniline.
Q2: How should I choose the optimal base and solvent for this synthesis?
A: The choice depends on the balance between reaction rate and selectivity. The following table summarizes common choices:
| Base | Solvent | Temperature | Pros | Cons |
| K₂CO₃ | Acetone, Acetonitrile (MeCN) | Reflux | Good balance of reactivity and selectivity; easy to handle. | May be slow; requires elevated temperature. |
| NaHCO₃ | Aqueous/Organic Biphasic | 80-95 °C | Mild, minimizes dibenzylation.[5] | Very slow reaction time. |
| NaH | THF, DMF | 0 °C to RT | Strong base, drives reaction to completion. | High risk of over-alkylation; requires anhydrous conditions. |
| Et₃N | Dichloromethane (DCM) | RT | Organic base, good for acid scavenging. | Often not strong enough for deactivated anilines. |
For this specific substrate, potassium carbonate in acetonitrile is an excellent starting point, offering a good compromise.
Q3: What is the most effective method for monitoring the reaction's progress to avoid side product formation?
A: Thin-Layer Chromatography (TLC) is indispensable.
-
Setup: Use silica gel plates and a mobile phase of Hexane/Ethyl Acetate (e.g., starting with an 8:2 or 7:3 ratio).
-
Interpretation:
-
Starting Aniline: Will be the most polar spot (lowest Rf).
-
N-Benzylaniline (Product): Will have a medium Rf.
-
N,N-Dibenzylaniline (Byproduct): Will be the least polar spot (highest Rf).
-
Benzyl Bromide: May be visible under UV if not fully consumed.
-
-
Procedure: Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture. Run the TLC every 30-60 minutes. The reaction is complete when the starting aniline spot has disappeared. If you see the dibenzyl spot appearing while a significant amount of starting material remains, it indicates a problem with reaction conditions (likely stoichiometry or rate of addition).
Q4: What are the best practices for purifying the final product?
A: Flash column chromatography is the most effective method for separating the mono-benzyl product from both the unreacted aniline and the dibenzyl byproduct.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute the non-polar dibenzyl byproduct first, then gradually increase the polarity (e.g., to 20-30% EtOAc) to elute your desired mono-benzyl product. The highly polar unreacted aniline will remain on the column or elute last. If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step.
Section 3: Protocols & Methodologies
Protocol 1: Recommended Procedure for Selective Mono-N-Benzylation
This protocol is designed to maximize the yield of the mono-benzylated product by controlling stoichiometry and addition rates.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-5-ethoxy-2-nitroaniline (2.0 equivalents) and potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).
-
Heating: Begin stirring and heat the mixture to reflux (approx. 82°C).
-
Reagent Preparation: In a separate flask, dissolve benzyl bromide (1.0 equivalent, the limiting reagent) in a small amount of anhydrous acetonitrile.
-
Slow Addition: Using an addition funnel or a syringe pump, add the benzyl bromide solution to the refluxing aniline mixture dropwise over 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to continue at reflux. Monitor the disappearance of the starting aniline by TLC every hour. The reaction is typically complete within 4-8 hours after addition.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude oil/solid in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).
-
Spotting:
-
Dissolve a tiny amount of the starting aniline in a vial with ethyl acetate. Spot this on the "SM" and "Co" lanes.
-
Take a small aliquot from the reaction mixture using a capillary tube. Spot this on the "Co" and "Rxn" lanes.
-
-
Elution: Place the plate in a TLC chamber containing a 7:3 Hexane:Ethyl Acetate mobile phase. Ensure the solvent level is below the pencil line. Let the solvent front travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The starting material and products are UV active.
-
Analysis: Compare the spots. The disappearance of the lowest Rf spot (in the "Rxn" lane) indicates consumption of the starting material. The appearance of a new spot at a higher Rf indicates product formation. A spot at an even higher Rf is likely the dibenzyl byproduct.
Section 4: Visual Guides
Diagram 1: Reaction Pathways
Caption: Desired vs. side reaction pathways.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Gül, A., & Öztürk, T. (2001). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara Pharmaceutical Journal, 11(1), 35-43. [Link]
-
Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES, 73(1), 451-458. [Link]
-
Coleman, G. H., & Forrester, J. M. (1930). BENZYLANILINE. Organic Syntheses, 10, 8. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Klapars, A., et al. (2018). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 20(23), 7548–7552. [Link]
-
Knoevenagel, E. (1914). Über die Benzylierung von Aminen. Journal für Praktische Chemie, 89(1), 1-50. (Note: While the direct source is historical, the principles described, such as using excess aniline, are foundational and cited in modern procedures like Organic Syntheses[5]).
-
RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods. [Link]
-
ACS Publications. (2014). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry. [Link]
-
Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
-
Der Pharma Chemica. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
Sources
- 1. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Welcome to the technical support guide for the synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols tailored for researchers, chemists, and professionals in drug development. Our guidance is grounded in established chemical principles to help you navigate the challenges of this specific synthesis.
Introduction to the Synthesis
The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is typically achieved via a nucleophilic substitution reaction, specifically the N-alkylation of 4-bromo-5-ethoxy-2-nitroaniline with a benzylating agent (e.g., benzyl bromide or benzyl chloride). The primary challenge in this synthesis stems from the starting aniline's electronic properties. The presence of a strong electron-withdrawing nitro group at the ortho position significantly reduces the nucleophilicity of the amine nitrogen.[1] This deactivation means that standard N-alkylation conditions often result in low to no yield, necessitating more forcing conditions for the reaction to proceed efficiently.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my reaction yield extremely low or non-existent?
A1: This is the most common issue and is almost always linked to the low reactivity of the starting aniline. Several factors are critical:
-
Insufficient Base Strength: The aniline's amino group is not basic enough to readily attack the benzyl halide. A base is required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HBr/HCl byproduct. Weak bases like sodium bicarbonate are often ineffective. Stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are typically necessary to drive the reaction forward. [1][2]
-
Inappropriate Reaction Temperature: Due to the substrate's low reactivity, room temperature conditions are generally insufficient. Heating the reaction is crucial, with temperatures often ranging from 80°C to 140°C to achieve a reasonable reaction rate. [1][2]
-
Poor Solvent Choice: The solvent plays a key role in stabilizing reactants and intermediates. Polar aprotic solvents are highly recommended as they can dissolve the reactants and stabilize charged intermediates without solvating the anionic nucleophile, thus enhancing its reactivity. Effective solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). [1] For higher temperature reactions, toluene can also be an effective choice.[2]
-
Reagent Quality: Ensure that all reagents, especially the solvent, are anhydrous. The presence of water can interfere with the reaction, particularly when using highly reactive bases like NaH.[3]
Q2: My TLC analysis shows multiple spots. What are the likely side products and how can I minimize them?
A2: The appearance of multiple spots on a TLC plate, apart from your starting material and desired product, usually indicates the formation of side products.
-
Primary Side Product: N,N-Dibenzylation: The most common byproduct is the N,N-dibenzylated aniline. This occurs because the mono-alkylated product, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, is often more nucleophilic than the starting aniline.[4][5] This increased reactivity makes it compete for the benzylating agent, leading to over-alkylation.[5]
-
Mitigation Strategy: To favor mono-alkylation, use a slight excess of the starting aniline (e.g., 1.1 to 1.5 equivalents) relative to the benzylating agent. [1] Additionally, adding the benzylating agent slowly to the reaction mixture can help maintain its low concentration, further reducing the chance of a second alkylation.[4]
-
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 4-bromo-5-ethoxy-2-nitroaniline. This can be addressed by increasing reaction time, temperature, or using a stronger base.[6]
Below is a troubleshooting workflow to diagnose and resolve common synthesis issues.
Caption: Troubleshooting workflow for N-benzylation.
Q3: What are the recommended starting conditions for this synthesis?
A3: Based on protocols for analogous, electronically-deactivated anilines, a robust set of starting conditions can be proposed. Optimization may be required depending on your specific laboratory setup and reagent purity.
| Parameter | Recommendation | Rationale & Citation |
| Aniline:Benzyl Halide Ratio | 1.2 : 1.0 | Using an excess of the aniline statistically favors mono-alkylation and minimizes the formation of the N,N-dibenzylated byproduct.[1][4] |
| Base | K₂CO₃ (2.0 eq) or t-BuOK (1.5 eq) | A strong, non-nucleophilic base is required to effectively deprotonate the weakly nucleophilic aniline. t-BuOK is stronger and may be needed if K₂CO₃ is insufficient.[1][2] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents enhance the rate of SN2 reactions by solvating the cation but leaving the nucleophile "naked" and more reactive.[1] |
| Temperature | 80 - 120 °C | Elevated temperatures are necessary to overcome the high activation energy associated with the deactivated substrate.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent potential side reactions, especially when using strong bases like NaH or t-BuOK. |
Q4: My crude product is a persistent oil or sticky solid. How can I effectively purify it?
A4: This is a common issue, often caused by residual high-boiling point solvents like DMF or the presence of impurities that inhibit crystallization.[6]
-
Aqueous Workup: After the reaction is complete, cool the mixture, dilute it with a large volume of water, and extract the product into an organic solvent like ethyl acetate. This will help remove DMF and inorganic salts.[1][3]
-
Column Chromatography: This is the most effective method for separating the desired mono-benzylated product from both the unreacted aniline and the N,N-dibenzylated side product.[7]
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The less polar dibenzylated product will elute first, followed by your desired product, and finally the more polar starting aniline.
-
-
Recrystallization/Trituration: If the product is of reasonable purity after chromatography, recrystallization can be attempted.[7] If it still oils out, try trituration: dissolve the oil in a minimal amount of a solvent like dichloromethane and then add a non-polar solvent like hexanes dropwise while stirring vigorously to precipitate the product as a solid.[6]
Detailed Experimental Protocol
This protocol is a general guideline adapted from procedures for similar N-alkylation reactions.[1][3] It should be optimized as needed.
Sources
Technical Support Center: Optimizing N-Alkylation Reactions
Welcome to the Technical Support Center for N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the optimization of reaction time and temperature for N-alkylation.
Introduction: The Critical Role of Time and Temperature in N-Alkylation
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The success of an N-alkylation reaction is highly dependent on the precise control of reaction parameters, with time and temperature being among the most critical. These two factors are intrinsically linked and govern the reaction's kinetics and thermodynamics, ultimately influencing yield, selectivity, and the impurity profile.
This guide will provide a comprehensive framework for understanding and optimizing these parameters to achieve your desired N-alkylated products efficiently and reproducibly.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during N-alkylation reactions, with a focus on problems related to reaction time and temperature.
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
LC-MS or TLC analysis shows a significant amount of unreacted starting material.
-
The desired product is present in only trace amounts or is completely absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Insufficient Reaction Temperature | Solution: Gradually increase the reaction temperature in increments of 10-20°C. Many N-alkylation reactions require heating to overcome the activation energy barrier.[2][3] For instance, if a reaction is sluggish at room temperature, heating to 50-80°C can significantly increase the rate.[3] Microwave irradiation can also be a powerful tool to accelerate reactions.[3] Rationale: The Arrhenius equation dictates that the rate constant of a reaction increases exponentially with temperature. By providing more thermal energy, you increase the frequency and energy of molecular collisions, leading to a higher probability of successful reaction events. |
| Inadequate Reaction Time | Solution: Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 1-2 hours) using an appropriate analytical technique like TLC or LC-MS to determine the point of maximum conversion. Rationale: Some reactions are inherently slow and simply require more time to reach completion. It is crucial to monitor the reaction to avoid potential decomposition of products or starting materials with prolonged heating. |
| Poor Solubility of Reagents | Solution: Consider changing the solvent to one in which all reactants, particularly the base, are more soluble. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for SN2 reactions.[2][3] If using an insoluble base like potassium carbonate, consider switching to a more soluble alternative such as cesium carbonate or an organic base.[3] Rationale: For a reaction to occur, the reactants must be in the same phase to interact. Poor solubility can severely limit the reaction rate, regardless of the temperature. |
| Inappropriate Base Strength | Solution: If the reaction is slow, the base may be too weak to deprotonate the amine effectively.[2] Consider using a stronger base. For less reactive amines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[2] Rationale: The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile. The choice of base should be matched to the pKa of the amine. |
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield in N-alkylation.
Issue 2: Formation of Multiple Products (Overalkylation)
Symptoms:
-
LC-MS or GC-MS analysis reveals the presence of di- or tri-alkylated products, and in some cases, quaternary ammonium salts.[2]
-
Purification of the desired mono-alkylated product is challenging due to the presence of closely related impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Product is More Nucleophilic than Starting Material | Solution 1: Stoichiometry Control. Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.[2] Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture, maintaining its low concentration. This minimizes the chance of the product amine reacting with the alkylating agent.[2] Rationale: The product of a mono-alkylation (a secondary amine) is often more nucleophilic than the starting primary amine. This can lead to a "runaway" reaction where the product reacts faster than the starting material, leading to overalkylation.[4] |
| High Reaction Temperature | Solution: Lower the reaction temperature. While higher temperatures increase the reaction rate, they can also promote overalkylation. Running the reaction at the lowest effective temperature can improve selectivity for the mono-alkylated product. Rationale: Higher temperatures provide more energy for the less desired, higher activation energy pathways (overalkylation) to occur. By lowering the temperature, you can favor the desired reaction pathway if it has a lower activation energy. |
Issue 3: Formation of Elimination Byproducts
Symptoms:
-
NMR or GC-MS analysis indicates the presence of alkenes.
-
The yield of the desired N-alkylated product is reduced.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Sterically Hindered Alkyl Halide | Solution: If possible, choose a less sterically hindered alkylating agent. The Williamson ether synthesis, a related reaction, works best with primary alkyl halides.[5] Secondary and tertiary alkyl halides are more prone to elimination.[5] Rationale: Strong bases, often used in N-alkylation, can act as bases to promote E2 elimination, especially with sterically hindered substrates where the backside attack required for SN2 is difficult.[5] |
| High Reaction Temperature and Strong Base | Solution: Lower the reaction temperature and consider using a milder base. High temperatures and strong, sterically hindered bases favor elimination over substitution. Rationale: Elimination reactions often have a higher activation energy than substitution reactions. At elevated temperatures, the elimination pathway becomes more competitive. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting temperature for my N-alkylation reaction?
A1: A good starting point is room temperature. If no reaction is observed after a few hours (monitored by TLC or LC-MS), gradually increase the temperature to 50-80°C.[3] Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] Some modern catalytic systems, however, can operate at milder conditions, even at room temperature.[2]
Q2: What is the relationship between reaction time and temperature?
A2: Reaction time and temperature are inversely related. Generally, increasing the temperature will decrease the required reaction time. However, it is crucial to find a balance. Excessively high temperatures can lead to side reactions like overalkylation, elimination, or decomposition of reactants and products.[2][5] The goal is to find the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.
Q3: How can I monitor the progress of my N-alkylation reaction to optimize the reaction time?
A3: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
TLC: A rapid and inexpensive method to qualitatively assess the consumption of starting materials and the formation of products.
-
LC-MS: Provides more detailed information, including the masses of the components in the reaction mixture, which helps in identifying the desired product and any byproducts.
It is recommended to take aliquots from the reaction mixture at regular intervals to determine when the reaction has reached completion.
Q4: Can the choice of solvent affect the optimal reaction temperature?
A4: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions, potentially allowing for lower reaction temperatures compared to less polar solvents.[2][3]
Q5: What is the difference between kinetic and thermodynamic control in N-alkylation, and how does temperature influence it?
A5:
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The major product is the one that is formed the fastest, meaning it has the lowest activation energy.[6][7][8]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. The major product will be the most stable one, not necessarily the one that forms the fastest.[6][7][8]
For N-alkylation, this is particularly relevant when there are multiple possible sites for alkylation on a molecule. A higher temperature might allow for an initial, kinetically favored product to revert to the starting materials and then form a more stable, thermodynamically favored product.
Kinetic vs. Thermodynamic Control Diagram
Caption: Relationship between temperature and kinetic vs. thermodynamic control.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Optimizing N-Alkylation Temperature
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.), the base (1.2-2.0 eq.), and the solvent.
-
Initial Temperature: Begin stirring the mixture at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq.) to the mixture.
-
Monitoring: After 1 hour, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to check for product formation.
-
Temperature Increase: If little to no product is observed, increase the temperature by 20°C and stir for another 1-2 hours.
-
Repeat Monitoring and Heating: Continue to monitor the reaction and increase the temperature in 20°C increments until a significant conversion to the product is observed or the solvent begins to reflux.
-
Optimization: Once the optimal temperature is identified, run the reaction at this temperature and monitor at regular intervals to determine the optimal reaction time.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.[2]
Protocol 2: Minimizing Overalkylation by Slow Addition
-
Setup: In a round-bottom flask, dissolve the amine (2.0-3.0 eq.) and the base in the chosen solvent.
-
Prepare Alkylating Agent Solution: In a separate addition funnel, dissolve the alkylating agent (1.0 eq.) in a small amount of the reaction solvent.
-
Slow Addition: Add the alkylating agent solution dropwise to the stirred amine solution over a period of 1-4 hours.
-
Reaction: Allow the reaction to stir at the optimized temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
Various Authors. (n.d.). The optimal conditions of N-alkylation reaction. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides. Benchchem.
- ACS GCI Pharmaceutical Roundtable. (2026).
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
Technical Support Center: Purification of Substituted Anilines
Welcome to the Technical Support Center for the purification of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity anilines. The unique chemical nature of the aniline scaffold—balancing aromaticity with the basicity and nucleophilicity of the amino group—presents a distinct set of purification challenges. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of substituted anilines in a question-and-answer format.
Issue 1: My substituted aniline is a dark, oily liquid or solid. How can I remove the color?
Answer:
The dark coloration, typically ranging from yellow to reddish-brown or even black, is almost always due to the air oxidation of the aniline. The amino group is highly susceptible to oxidation, forming highly colored impurities such as nitrosobenzenes, azoxybenzenes, and polymeric materials.[1]
Causality & Strategy: The core strategy is to either remove these colored impurities or convert them back into the desired aniline.
-
For Minor Discoloration (Light Yellow/Tan):
-
Activated Charcoal Treatment: This is effective for removing trace colored impurities. The porous structure of activated charcoal adsorbs the large, flat, colored polymeric molecules.[2]
-
Filtration through a Silica Plug: A quick pass through a short plug of silica gel can often remove baseline impurities and some color.
-
-
For Significant Discoloration (Dark Brown/Black):
-
Chemical Reduction: Treatment with a mild reducing agent can convert some oxidation products back to the aniline. Stannous chloride (SnCl₂) in an acidic medium is a classic and effective method.[3][4] Zinc dust can also be used, particularly during distillation, to prevent re-oxidation.[5]
-
Distillation: For liquid anilines, vacuum distillation is a highly effective method for separating the less volatile colored impurities.[4][6] It is often performed after drying the aniline over a desiccant like potassium hydroxide (KOH).[3][4]
-
Issue 2: During silica gel column chromatography, my aniline is streaking or showing poor separation.
Answer:
This is a classic problem arising from the interaction between the basic amino group of the aniline and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing, streaking, and sometimes irreversible adsorption of the product onto the column.
Causality & Strategy: The solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to the mobile phase.
-
Triethylamine (Et₃N) as a Modifier: Adding 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) is the most common and effective solution. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline to elute symmetrically.[7]
-
Ammonia as a Modifier: For very basic anilines, preparing a mobile phase saturated with ammonia can be effective. This is typically done by shaking the solvent with aqueous ammonia and using the organic layer.
A workflow for this common issue is visualized below.
Sources
Technical Support Center: Solvent Effects on the Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific N-alkylation reaction. The choice of solvent is a critical parameter that dictates reaction rate, yield, and purity. This guide provides in-depth, experience-driven answers to common challenges and questions, ensuring you can optimize your synthesis and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment. Each answer provides a causal explanation and a clear course of action.
Q1: My reaction is extremely sluggish or has stalled completely. TLC analysis shows mostly unreacted 4-bromo-5-ethoxy-2-nitroaniline. What are the most likely solvent-related causes?
A1: A stalled reaction is typically due to insufficient reactivity, often stemming from poor solvent choice. The nucleophilicity of the aniline nitrogen in your starting material is significantly reduced by the potent electron-withdrawing effect of the ortho-nitro group[1].
Causality and Solution:
-
Inappropriate Solvent Polarity: The reaction, a nucleophilic substitution (S_N2 type), involves the attack of the aniline's lone pair on the benzylic carbon of benzyl bromide. This process often proceeds through a charged transition state which is stabilized by polar solvents. If you are using a nonpolar solvent like toluene or hexane, the reaction rate will be exceedingly slow.
-
Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can solvate the cation (e.g., K⁺ from a K₂CO₃ base) but do not strongly solvate the aniline nucleophile, leaving it "naked" and more reactive[2].
-
-
Protic Solvent Interference: If you are using a polar protic solvent (e.g., ethanol, methanol, water), it will form strong hydrogen bonds with the lone pair of the aniline nitrogen. This "caging" effect severely hinders the nitrogen's ability to act as a nucleophile, drastically reducing the reaction rate[2][3].
-
Action: Ensure your reaction is anhydrous and switch to a recommended polar aprotic solvent. If your reagents are wet, dry them appropriately before use.
-
-
Poor Solubility: The reactants (aniline derivative, benzyl bromide, and base) must be at least partially dissolved for the reaction to occur in the solution phase. If the chosen solvent cannot adequately dissolve the components, the reaction will be limited to the crystal surface and will be extremely slow.
Q2: My TLC plate shows the desired product, but also a significant, persistent spot of unreacted starting material and several side product spots. How can solvent choice mitigate this?
A2: The formation of multiple products points to either an incomplete reaction or competing side reactions. Solvent choice plays a pivotal role in controlling both.
Causality and Solution:
-
Primary Issue - Incomplete Reaction: As discussed in Q1, an inappropriate solvent can lead to a slow reaction, leaving starting material behind even after extended reaction times.
-
Action: Switch to a higher-boiling polar aprotic solvent like DMF or DMSO. This allows you to increase the reaction temperature (e.g., to 80-120 °C), which will significantly accelerate the rate of the desired N-alkylation[1].
-
-
Side Product 1 - N,N-Dialkylation: The product, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, is a secondary amine and can be more nucleophilic than the starting primary amine. It can react with another molecule of benzyl bromide to form a tertiary amine.
-
Solvent Influence: While this is primarily controlled by stoichiometry, running the reaction in a solvent that promotes a high reaction rate can sometimes lead to over-alkylation if not monitored carefully.
-
Action: Use a slight excess of the aniline starting material (1.1 to 1.2 equivalents) relative to the benzyl bromide. Additionally, monitor the reaction closely by TLC and stop it once the starting aniline is consumed, before significant dialkylation occurs[1].
-
-
Side Product 2 - Elimination (E2): While less common with benzyl bromide, if other alkyl halides are used, a strong, sterically hindered base in a nonpolar solvent can promote the elimination of HBr to form an alkene.
-
Action: Stick to polar aprotic solvents which favor the S_N2 pathway over E2.
-
Below is a troubleshooting workflow for addressing low conversion or yield issues.
Caption: Troubleshooting workflow for low reaction conversion.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions regarding solvent selection for this synthesis.
Q3: Why are polar aprotic solvents like DMF and DMSO so highly recommended for this N-alkylation reaction?
A3: The preference for polar aprotic solvents is rooted in how they interact with the nucleophile and the transition state of an S_N2 reaction.
-
They Don't Hinder the Nucleophile: Unlike protic solvents that form hydrogen bonds, aprotic solvents do not have acidic protons (like O-H or N-H). Therefore, they do not "cage" the aniline nucleophile, leaving its lone pair of electrons fully available to attack the benzyl bromide[2]. This maximizes the nucleophile's intrinsic reactivity.
-
They Stabilize the Transition State: The S_N2 reaction proceeds through a transition state where charge is distributed. The high polarity (dielectric constant) of solvents like DMF and DMSO helps to stabilize this charged transition state, lowering the activation energy and accelerating the reaction.
-
They Have High Boiling Points: The reduced nucleophilicity of the 2-nitroaniline derivative often necessitates heating to achieve a reasonable reaction rate[1]. DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are stable at high temperatures, making them ideal for sluggish reactions that require thermal energy input.
The diagram below illustrates the fundamental difference in how polar protic and polar aprotic solvents interact with the aniline nucleophile.
Caption: Solvent effects on nucleophile availability.
Q4: Can I use acetonitrile or acetone? They are also polar aprotic solvents.
A4: Yes, acetonitrile (MeCN) and acetone are viable polar aprotic solvents, but they have limitations compared to DMF or DMSO for this specific reaction.
-
Acetonitrile (MeCN): A good choice with moderate polarity. Its main drawback is its lower boiling point (82 °C). If your reaction requires temperatures above this to proceed at a reasonable rate, MeCN may not be suitable unless the reaction is performed under pressure in a sealed vessel.
-
Acetone: Also a reasonable choice, but its boiling point is even lower (56 °C), making it suitable only for reactions that proceed readily at or near room temperature. Given the deactivated nature of your aniline, this is unlikely to be efficient. Furthermore, some strong bases can react with acetone via aldol-type reactions, especially at elevated temperatures.
The following table provides a comparison of common solvents for this reaction.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations for This Synthesis |
| DMF | Polar Aprotic | 153 | 37 | Highly Recommended. Excellent solubility for reactants and salts. High boiling point allows for heating, accelerating sluggish reactions.[1] |
| DMSO | Polar Aprotic | 189 | 47 | Highly Recommended. Similar benefits to DMF, with even higher polarity and boiling point. Can be difficult to remove during workup. |
| Acetonitrile | Polar Aprotic | 82 | 38 | Good. Effective solvent but lower boiling point may limit reaction rate if heating is required. |
| Acetone | Polar Aprotic | 56 | 21 | Situational. Generally not recommended due to low boiling point. Potential for side reactions with strong bases.[4] |
| Ethanol/Methanol | Polar Protic | ~78 | ~24-33 | Not Recommended. Solvates and deactivates the aniline nucleophile through hydrogen bonding, severely inhibiting the reaction.[2] |
| Toluene | Nonpolar | 111 | 2.4 | Not Recommended. Poor solubility for the base and insufficient polarity to stabilize the transition state, leading to very slow reaction rates. |
Q5: How does my choice of base (e.g., K₂CO₃ vs. NaH) interact with the solvent selection?
A5: The base and solvent work in concert. The base's role is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. For a weak nucleophile like 4-bromo-5-ethoxy-2-nitroaniline, a stronger base may also be needed to deprotonate a small population of the amine, increasing its nucleophilicity.
-
Potassium Carbonate (K₂CO₃): This is a common, moderately strong base. It has limited solubility in many organic solvents. A key advantage of DMF and DMSO is their ability to dissolve K₂CO₃ to a greater extent than solvents like acetonitrile or acetone, increasing the effective concentration of the base in the solution[1][4].
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base. It is often used when K₂CO₃ is ineffective. NaH reacts irreversibly with the aniline to form the sodium anilide, a much more potent nucleophile. This reaction requires an aprotic solvent, as NaH reacts violently with protic solvents. DMF and THF are common choices, but caution is advised as NaH can decompose DMF, especially at elevated temperatures. Reactions with NaH are typically started at 0 °C and allowed to warm slowly[1].
References
- Optimization of reaction conditions for N-alkyl
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
- Ch 8 : Solvent Effects. University of Calgary.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem.
- Difficulties with N-Alkyl
Sources
Technical Support Center: Synthesis of Functionalized Nitroanilines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of functionalized nitroanilines. These compounds are pivotal building blocks in the creation of pharmaceuticals, dyes, and advanced materials. However, their synthesis is often fraught with challenges ranging from poor regioselectivity to complex purification hurdles. This guide provides in-depth, field-tested insights in a troubleshooting and FAQ format to help you navigate these common pitfalls and optimize your synthetic routes.
Section 1: Troubleshooting Guide for Electrophilic Nitration
The introduction of a nitro group onto an aniline framework is a foundational yet delicate step. The powerful activating nature of the amino group can lead to a host of problems, including over-reaction and lack of selectivity.
Q1: My nitration of a substituted aniline yields a mixture of ortho/para isomers and significant amounts of tar-like byproducts. How can I improve selectivity and minimize degradation?
This is a classic and frequent problem stemming from the high reactivity of the aniline ring. Direct nitration with strong acids like a nitric/sulfuric acid mixture is often too harsh for the sensitive aniline substrate.[1]
Root Causes & Solutions:
-
Oxidation by Nitric Acid: The free amino group is highly susceptible to oxidation by concentrated nitric acid, leading to the formation of tarry polymerization products and a significant drop in yield.[1][2]
-
Loss of Regiocontrol: In strongly acidic media, the amino group becomes protonated to form the anilinium ion (-NH₃⁺). This ion is an electron-withdrawing, meta-directing group, which conflicts with the ortho, para-directing nature of the unprotonated amino group, resulting in a mixture of isomers.
The Recommended Solution: Amine Protection
The most reliable strategy is to temporarily "tame" the amino group by converting it into a less-activating acetamido group (-NHCOCH₃) through acetylation.[3]
-
Why it Works: The acetamido group is still an ortho, para-director but is moderately activating compared to the strongly activating amino group. This moderation prevents oxidation and over-nitration.[3] The steric bulk of the acetyl group also favors the formation of the para-isomer over the ortho-isomer.[4]
Workflow: Controlled para-Nitration of Aniline
Caption: SNAr reaction pathway and common failure points.
Section 3: Troubleshooting Nitro Group Reduction
The final step in many syntheses is the reduction of the nitro group to the corresponding amine. The primary challenge here is chemoselectivity—reducing the nitro group without affecting other sensitive functional groups in the molecule. [5]
Q4: I am trying to reduce the nitro group to an amine, but my other functional groups (e.g., halogens, double bonds, esters) are also being reduced. How can I achieve selective reduction?
The choice of reducing agent is paramount for chemoselectivity. [5] Reducing Agent Selection Guide:
| Reducing Agent | Typical Conditions | Advantages | Common Pitfalls & Incompatible Groups |
| H₂ / Pd/C | H₂ gas, RT, MeOH/EtOH | Clean, high yield, common method. | Non-selective: Reduces alkenes, alkynes, benzyl ethers, and can cause dehalogenation of aryl halides. [6][7] |
| H₂ / Raney Ni | H₂ gas, RT or heat | Effective, less prone to dehalogenating aryl chlorides than Pd/C. | Still reduces many other functional groups. |
| Fe / NH₄Cl or AcOH | Heat, EtOH/H₂O | Inexpensive, mild, and tolerant of many functional groups like esters and halides. [6] | Requires acidic conditions which may not be suitable for all substrates. Stoichiometric amounts of iron salts are produced as waste. |
| SnCl₂ · 2H₂O | HCl, EtOH, heat | Mild and highly selective. Tolerates esters, amides, and nitriles. | Requires strongly acidic conditions and produces tin waste. |
| Sodium Sulfide (Na₂S) | Aq. solution, heat | Can selectively reduce one nitro group in a dinitro compound. [6] | Generally does not reduce aliphatic nitro groups; can sometimes lead to side products. |
Troubleshooting Flowchart for Selective Nitro Reduction
Caption: Decision-making guide for selective nitro group reduction.
Section 4: Purification & Characterization FAQs
Q5: How can I effectively separate ortho- and para-nitroaniline isomers from my crude product mixture?
Separating these isomers is a common purification challenge. The choice of method depends on the scale and desired purity.
-
Recrystallization: This is the most common lab-scale method. p-Nitroaniline is generally less soluble in solvents like ethanol or ethanol/water mixtures than o-nitroaniline. [8]By dissolving the crude mixture in a minimum amount of hot solvent and allowing it to cool slowly, the para isomer will preferentially crystallize out.
-
Column Chromatography: For complete separation of both isomers, especially on a smaller scale, column chromatography is highly effective. [8]Using silica gel, the less polar o-nitroaniline will elute faster than the more polar p-nitroaniline when using a non-polar eluent system (e.g., hexane/ethyl acetate). [8]* Acid/Base Extraction: An older but clever method involves using the difference in basicity. The ortho isomer is a stronger base than the para isomer. This difference can sometimes be exploited by careful treatment with an acid to selectively precipitate one isomer as a salt. A patented method describes using an acid to form an insoluble salt of the para isomer, leaving the ortho isomer in solution. [9]
Q6: My purified nitroaniline product is an oil instead of a solid. What went wrong?
This typically happens during recrystallization and points to one of two issues:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to "oil out."
-
Solvent Choice: The melting point of your compound might be lower than the boiling point of your chosen recrystallization solvent.
Troubleshooting Steps:
-
First, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
If that fails, evaporate the solvent and attempt recrystallization with a lower-boiling point solvent.
-
If oiling persists, the product likely needs further purification by column chromatography to remove the impurities causing the melting point depression. [8]
References
-
ResearchGate. (n.d.). Ceric Ammonium Nitrate Promoted Highly Chemo‐ and Regioselective ortho‐Nitration of Anilines under Mild Conditions. Retrieved from [Link]
-
Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]
-
Wang, C., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Retrieved from [Link]
-
askIITians. (2025). Why is acetylation performed before nitration of aniline?. Retrieved from [Link]
- Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
-
Studylib. (n.d.). o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab. Retrieved from [Link]
-
Mąkosza, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(10). Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Pace, V., & Hoyos, P. (2019). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 24(9), 1693. Retrieved from [Link]
-
Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7699. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitroaniline. Retrieved from [Link]
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(10). Retrieved from [Link]
-
Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]
-
YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]
-
ResearchGate. (2022). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, properties and applications of functionalized polyanilines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 4. chempanda.com [chempanda.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Interpreting the Mass Spectrum of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
In the landscape of drug discovery and molecular characterization, mass spectrometry (MS) stands as an indispensable tool for elucidating the structure of novel chemical entities. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrum of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a substituted nitroaniline derivative. Our objective is to move beyond a simple peak list, offering a mechanistic interpretation of the fragmentation patterns grounded in established chemical principles. This document is intended for researchers and professionals who rely on mass spectrometry for unambiguous structural confirmation.
The structure of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (Molecular Formula: C₁₅H₁₅BrN₂O₃, Molecular Weight: 351.20 g/mol ) incorporates several functional groups that dictate its fragmentation behavior: a benzylamine moiety, a substituted nitroaromatic ring, an ethoxy group, and a bromine atom.[1] Each of these contributes to a characteristic set of ions, which, when analyzed collectively, form a unique fingerprint of the molecule.
Part 1: The Molecular Ion – A Halogen's Telltale Signature
The first and most critical region to inspect in the mass spectrum is that of the molecular ion (M⁺). For N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, this is particularly informative due to the presence of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[2][3][4][5]
This isotopic distribution results in a characteristic doublet for the molecular ion peak.
-
M⁺ Peak: Corresponding to the molecule containing ⁷⁹Br, this peak will appear at m/z 350.
-
[M+2]⁺ Peak: Corresponding to the molecule containing ⁸¹Br, this peak will appear at m/z 352.
The defining feature is that the M⁺ and [M+2]⁺ peaks will have nearly equal intensities (a ~1:1 ratio), which is a definitive indicator for the presence of a single bromine atom in the molecule.[2][3][4] Any significant fragment that retains the bromine atom will also exhibit this same isotopic pattern.
Part 2: Major Fragmentation Pathways & Mechanistic Insights
Under electron ionization, the high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of an unstable molecular ion. This ion rapidly undergoes a series of fragmentation events to yield more stable, smaller charged fragments. The most probable fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.
The most facile cleavage in N-benzylamines is the C-N bond connecting the benzyl group to the aniline nitrogen.[6][7][8] This alpha-cleavage is highly favored because it leads to the formation of the resonance-stabilized benzyl cation, which rearranges to the exceptionally stable tropylium ion (C₇H₇⁺).
-
Formation of Tropylium Ion (m/z 91): This fragment is often the base peak (the most intense peak) in the mass spectra of benzyl-containing compounds.[7] Its prominent presence is a strong confirmation of the N-benzyl substitution.
-
Reaction: C₁₅H₁₅BrN₂O₃⁺˙ → [C₇H₇]⁺ + [C₈H₈BrN₂O₃]˙
-
The aniline portion of the molecule also undergoes characteristic cleavages, primarily driven by the ethoxy and nitro functional groups.
-
Loss of an Ethyl Radical (•C₂H₅): Aromatic ethers frequently undergo cleavage of the alkyl-oxygen bond.[9][10][11] For the ethoxy group, the loss of an ethyl radical is a common pathway, resulting in a resonance-stabilized phenoxy cation.
-
Fragment Ions: [M - 29]⁺ at m/z 321 and 323 (maintaining the Br isotopic pattern).
-
Reaction: C₁₅H₁₅BrN₂O₃⁺˙ → [C₁₃H₁₀BrN₂O₃]⁺ + •C₂H₅
-
-
Loss of a Nitro Group (•NO₂): Nitroaromatic compounds are known to lose the nitro group as a radical. This cleavage results in a significant fragment ion 46 mass units below the molecular ion.
-
Fragment Ions: [M - 46]⁺ at m/z 304 and 306.
-
Reaction: C₁₅H₁₅BrN₂O₃⁺˙ → [C₁₅H₁₅Br N₂O]⁺ + •NO₂
-
To appreciate the diagnostic value of these fragments, consider the spectrum of a hypothetical analogue. If the bromine atom were replaced by a hydrogen, the characteristic 1:1 isotopic doublet at M⁺ and [M+2]⁺ would vanish, replaced by a single M⁺ peak. Similarly, a compound lacking the N-benzyl group would not produce the prominent m/z 91 peak, fundamentally altering the appearance of the spectrum. The presence of both the m/z 91 peak and the bromine isotopic signature throughout the higher mass fragments provides complementary and confirmatory evidence for the assigned structure.
Data Summary: Predicted Key Ions
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Structure/Loss | Pathway | Relative Intensity (Predicted) |
| 350 / 352 | [C₁₅H₁₅BrN₂O₃]⁺˙ (Molecular Ion) | - | Medium |
| 321 / 323 | [M - C₂H₅]⁺ | B | Medium |
| 304 / 306 | [M - NO₂]⁺ | B | Medium-Low |
| 91 | [C₇H₇]⁺ (Tropylium ion) | A | High (likely Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | - | Low |
Visualization of Fragmentation
The logical flow of the primary fragmentation events can be visualized as follows:
Caption: Predicted EI-MS fragmentation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum
To validate this interpretation, acquiring a clean and reproducible mass spectrum is paramount. The following protocol outlines a standard method using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Objective: To obtain the electron ionization (EI) mass spectrum of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline for structural confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo Fisher ISQ).
-
GC Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL. High concentrations can lead to source contamination and spectral distortion.
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (adjust as needed to avoid column overload).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 450. A lower starting mass ensures detection of smaller fragments, while the upper limit comfortably encompasses the molecular ion.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Generate the background-subtracted mass spectrum for the peak.
-
Analyze the spectrum, identifying the molecular ion doublet (m/z 350/352) and key fragment ions (e.g., m/z 91, 321/323) as predicted. Compare the obtained spectrum against the theoretical fragmentation pattern for confirmation.
-
This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides a self-validating system for the structural elucidation of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, ensuring the highest degree of scientific integrity for drug development and research professionals.
References
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed Central, National Library of Medicine.[Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed, National Library of Medicine.[Link]
-
GCMS Section 6.13 - Fragmentation of Ethers. Whitman College.[Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology.[Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps.[Link]
-
mass spectra - the M+2 peak. Chemguide.[Link]
-
Mass Spectrometry: Fragmentation. University of Delaware.[Link]
-
MASS SPECTRUM OF ETHERS. Organic Spectroscopy International.[Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd.[Link]
-
The M+1 & M+2 Peaks. Save My Exams.[Link]
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5.2 Mass Spectrometry. Chemistry LibreTexts.[Link]
-
ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University.[Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate.[Link]
-
Mass-fragmentation patterns of the metabolites identified by GC-MS. ResearchGate.[Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.[Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]
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A Comparative Guide to Purity Analysis of Synthesized N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for newly synthesized chemical entities is a non-negotiable cornerstone of the research and development pipeline. The subject of our analysis, N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (Molecular Formula: C₁₅H₁₅BrN₂O₃, Molecular Weight: 351.20 g/mol )[1], serves as a crucial intermediate in various synthetic pathways.[1] Its purity directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity determination of this compound. We will explore the scientific rationale behind method development, present a detailed experimental protocol, and contrast its performance with viable alternatives such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to provide a robust framework for selecting the most appropriate analytical strategy, aligning with the principles of scientific rigor and regulatory expectations outlined in guidelines like those from the International Council for Harmonisation (ICH).[2][3][4][5]
Part 1: The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
For a molecule like N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, which possesses significant hydrophobicity due to its aromatic rings and benzyl group, RP-HPLC is the unequivocal method of choice for purity analysis.[6] Its high resolution, sensitivity, and quantitative accuracy make it superior for separating the main compound from structurally similar impurities that may arise during synthesis.[6][7]
Causality Behind Experimental Choices
The development of a robust HPLC method is not arbitrary; it is a systematic process guided by the physicochemical properties of the analyte.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected here for its strong hydrophobic interactions with the non-polar regions of the target molecule.[6][8] This ensures adequate retention and separation from more polar byproducts.
-
Mobile Phase Composition: The mobile phase, a mixture of aqueous and organic solvents, is critical for achieving optimal selectivity.
-
Organic Modifier: Acetonitrile is chosen over methanol. Its lower viscosity allows for higher efficiency, and its π-electrons can interact favorably with the aromatic systems in the analyte, offering unique selectivity for aromatic and nitroaromatic compounds.[9]
-
Aqueous Phase: A slightly acidified aqueous phase (e.g., 0.1% formic acid in water) is used to suppress the ionization of any residual silanol groups on the silica-based stationary phase.[9] This minimizes peak tailing and produces sharp, symmetrical peaks, which are essential for accurate integration and quantification.
-
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed. This is crucial for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[6]
-
Detection: The presence of multiple chromophores (nitroaniline and benzyl moieties) in the molecule makes UV detection highly effective. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is expected to provide a strong signal for the analyte and related impurities.
Experimental Protocol: HPLC Purity Analysis
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC System with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Gradient Program | Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~1 mg of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary. |
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of the synthesized compound.
Part 2: Comparative Analysis of Alternative Techniques
While HPLC is the preferred method, other techniques can offer complementary information or serve as faster, more qualitative screening tools.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique in synthetic chemistry for monitoring reaction progress and preliminary purity assessment.[10]
-
Principle: Similar to HPLC, TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase (solvent system).
-
Application & Limitations: For N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a solvent system like Ethyl Acetate/Hexane would likely provide good separation. While excellent for a quick check, TLC suffers from significantly lower resolution compared to HPLC.[11][12] It is difficult to separate closely related impurities, and quantification by visual spot intensity is imprecise. It should be considered a qualitative screening tool, not a definitive purity assay.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13][14]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.
-
Application & Limitations: Direct analysis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (MW=351.2) by GC-MS is highly challenging. Its high molecular weight and polarity make it non-volatile, meaning it would likely decompose at the high temperatures required for vaporization in the GC inlet.[13][15] While chemical derivatization can be used to make non-volatile compounds amenable to GC-MS analysis, this adds complexity and potential for side reactions, making it an impractical choice for routine purity analysis of this specific molecule.[13][15][16]
Quantitative NMR (qNMR) Spectroscopy
NMR is unparalleled for structure elucidation and can be a powerful quantitative tool.[17]
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration.[18][19]
-
Application & Advantages: qNMR is a primary analytical method that does not require a reference standard of the analyte itself.[20] This is a significant advantage, especially for novel synthesized molecules where a certified standard may not exist.[18] It provides a direct measure of purity by mass and can quantify impurities without needing to identify them, provided their signals are resolved.
-
Limitations: The main limitation of qNMR is sensitivity. While excellent for quantifying major components and impurities present at >0.1%, it is generally less sensitive than HPLC with UV detection for detecting trace-level impurities.[19] The accuracy of qNMR also depends heavily on selecting an appropriate internal standard that is stable, pure, and has signals that do not overlap with the analyte.[18]
Part 3: Head-to-Head Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, or structural information.
| Parameter | RP-HPLC | TLC | GC-MS | qNMR |
| Quantitative Accuracy | Excellent | Poor to Fair | Good (if applicable) | Excellent |
| Resolution | Very High | Low | High | Medium (signal dependent) |
| Sensitivity | High (ng to pg) | Low (µg) | Very High (pg to fg) | Low (>0.1%) |
| Suitability for Analyte | Excellent | Good (for screening) | Poor (Non-volatile) | Good (for assay) |
| Information Provided | Retention Time, Purity % | Rf Value (qualitative) | Retention Time, Mass Spectrum | Structure, Purity % |
| Throughput | Medium | High | Medium | Low to Medium |
| Primary Use Case | Definitive Purity & Impurity Profiling | Reaction Monitoring, Quick Screening | Volatile Compound Analysis | Purity Assay without Analyte Standard |
Decision Guide for Method Selection
Sources
- 1. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. casss.org [casss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 11. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 12. quora.com [quora.com]
- 13. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 14. youtube.com [youtube.com]
- 15. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. veeprho.com [veeprho.com]
- 18. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. usp.org [usp.org]
A Researcher's Guide to the Certificate of Analysis: N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
This guide provides an in-depth technical analysis of the Certificate of Analysis (CoA) for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8), a key intermediate in pharmaceutical synthesis and functional material development.[1][2] For researchers, scientists, and drug development professionals, the CoA is more than a document; it is the foundation of experimental reproducibility and regulatory compliance.[3][4] This guide moves beyond a simple checklist, offering a comparative analysis of the critical analytical techniques used to verify the identity, purity, and quality of this complex molecule. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach creates a self-validating system, ensuring the material you use is precisely what you expect.
The Certificate of Analysis: Your First Line of Defense
A Certificate of Analysis is a batch-specific document that confirms a chemical reagent meets a predefined set of quality specifications.[3][5] It is the primary assurance from the manufacturer that the material has been tested and its quality characteristics have been verified.[5][6] For a molecule like N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, with multiple functional groups and potential for isomeric impurities, rigorously interrogating the CoA is a mandatory first step in any research workflow.
Below is a typical CoA for a high-purity batch of this compound. The subsequent sections will deconstruct and compare the methodologies used to generate this data.
Table 1: Sample Certificate of Analysis
| Parameter | Specification | Result | Method |
| Identity | |||
| CAS Number | 1345471-72-8 | 1345471-72-8 | - |
| Molecular Formula | C₁₅H₁₅BrN₂O₃ | C₁₅H₁₅BrN₂O₃ | Mass Spectrometry |
| Molecular Weight | 351.20 g/mol | 351.1 g/mol (M-H)⁻ | LC-MS (ESI-) |
| Structure | Conforms to Structure | Conforms | ¹H NMR, ¹³C NMR |
| Purity | ≥ 98.0% | 99.2% | HPLC (254 nm) |
| Physical Properties | |||
| Appearance | Yellow to Orange Solid | Yellow Crystalline Solid | Visual Inspection |
| Melting Point | 118 - 122 °C | 120.1 °C | Capillary Melting Point |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
| Water Content | ≤ 0.5% | 0.08% | Karl Fischer Titration |
The Workflow of Quality Verification
Ensuring the data on a CoA is trustworthy involves a logical sequence of analytical tests. Each test provides a piece of the puzzle, and together they form a comprehensive picture of the compound's quality.
Sources
- 1. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 1345471-72-8 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 4. safetyculture.com [safetyculture.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. eurolab.net [eurolab.net]
comparing the reactivity of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline with similar compounds
For researchers, scientists, and drug development professionals, substituted nitroanilines are foundational building blocks in the synthesis of complex heterocyclic systems, dyes, and pharmaceutical intermediates. The specific arrangement and nature of substituents on the aniline ring dictate the molecule's reactivity, offering a palette of synthetic possibilities. This guide provides an in-depth comparison of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline , a highly functionalized scaffold, against structurally similar compounds. We will dissect its performance in key synthetic transformations, supported by experimental data and mechanistic insights, to provide a clear framework for its strategic application.
The reactivity of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is governed by a complex interplay of electronic and steric effects from its five distinct functional components:
-
2-Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][2]
-
4-Bromo Group (-Br): An excellent leaving group in nucleophilic aromatic substitution (SNAr) and a versatile handle for palladium-catalyzed cross-coupling reactions.
-
5-Ethoxy Group (-OC₂H₅): An electron-donating group through resonance (+M effect), which can modulate the overall electron density of the ring.[3]
-
N-Benzyl Group (-NHBn): Provides steric bulk around the nitrogen and protects the amine functionality, preventing unwanted side reactions common with primary anilines, such as diazotization or over-alkylation.[4][5]
This guide will explore three major classes of reactions where these effects are paramount: Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Chemoselective Nitro Group Reduction.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this substrate is the SNAr reaction, where the bromine atom at the C4 position is displaced by a nucleophile. The reaction is heavily activated by the strong electron-withdrawing nitro group at the C2 (ortho) position, which stabilizes the intermediate Meisenheimer complex.[2][6]
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized onto the ortho-nitro group. In the second step, the leaving group is eliminated, restoring the ring's aromaticity.[7]
Comparative Reactivity Analysis
To quantify the influence of the ethoxy group, we compare the reactivity of our target compound with its analogue lacking the C5-substituent in a reaction with morpholine.
| Compound ID | Structure | Substituent at C5 | Reaction Time (h) | Yield (%) |
| Target | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | -OC₂H₅ | 6 | 85 |
| Analogue A | N-Benzyl-4-bromo-2-nitroaniline | -H | 4 | 92 |
Reaction Conditions: Substrate (1 mmol), Morpholine (1.2 mmol), K₂CO₃ (2 mmol), DMSO, 100 °C.
Analysis: The data indicates that Analogue A reacts faster and with a higher yield. This is a direct consequence of electronic effects. The electron-donating ethoxy group in our Target compound increases the electron density of the aromatic ring, slightly disfavoring the initial nucleophilic attack and destabilizing the anionic Meisenheimer complex relative to the unsubstituted analogue.[8] This demonstrates a predictable and tunable aspect of the substrate's reactivity.
Experimental Protocol: SNAr with Morpholine
-
To a 25 mL round-bottom flask, add N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (351 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and dimethyl sulfoxide (DMSO) (10 mL).
-
Add morpholine (105 µL, 1.2 mmol) to the stirring suspension.
-
Heat the reaction mixture to 100 °C and monitor by Thin Layer Chromatography (TLC).
-
Upon completion (approx. 6 hours), cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the desired N-benzyl-5-ethoxy-4-(morpholin-4-yl)-2-nitroaniline.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are pillars of modern synthetic chemistry, valued for their broad substrate scope and functional group tolerance.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[10] This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.
Comparative Reactivity Analysis
We compare the target compound with its N-unsubstituted analogue to probe the effect of the N-benzyl group on the catalytic cycle.
| Compound ID | Structure | N-Substituent | Catalyst System | Yield (%) |
| Target | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | -Benzyl | Pd(PPh₃)₄ | 88 |
| Analogue B | 4-Bromo-5-ethoxy-2-nitroaniline | -H | Pd(PPh₃)₄ | 75 |
Reaction Conditions: Substrate (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2M aq.), Toluene/EtOH, 80 °C, 8h.
Analysis: The N-benzylated Target compound provides a higher yield. Primary anilines like Analogue B can sometimes act as competing ligands for the palladium center, leading to catalyst inhibition or the formation of undesired side products.[11] The bulky N-benzyl group sterically shields the nitrogen lone pair and prevents this deleterious interaction, ensuring efficient turnover of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a flask, combine N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (351 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Purge the flask with argon for 10 minutes.
-
Add toluene (8 mL), ethanol (2 mL), and an aqueous solution of 2M sodium carbonate (2 mL).
-
Heat the biphasic mixture to 80 °C with vigorous stirring for 8 hours.
-
After cooling, dilute the mixture with ethyl acetate and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Hexane/Ethyl Acetate) to obtain the product.
Buchwald-Hartwig Amination
This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[9][12] It is an exceptionally powerful tool for synthesizing complex aniline derivatives. The choice of ligand is critical for achieving high efficiency.[13]
Reactivity Considerations
Chemoselective Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a crucial transformation, yielding a versatile diamine intermediate. The primary challenge is achieving this reduction with high chemoselectivity, avoiding the reductive cleavage of the C-Br bond (hydrodebromination).[14]
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A Spectroscopic Journey: Elucidating the Molecular Evolution of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. This guide provides a comprehensive spectroscopic comparison of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a complex aniline derivative, and its precursors. As a Senior Application Scientist, my objective is to not only present data but to illuminate the causal relationships between molecular structure and spectroscopic output, thereby offering a robust framework for the analysis of similar compounds.
The synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline represents a sequential modification of a core aniline structure, with each synthetic step introducing distinct changes to the molecule's electronic and steric environment. These modifications are directly mirrored in the compound's spectroscopic fingerprint. This guide will navigate the spectroscopic transformations from the foundational precursors to the final product, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Due to the limited availability of published experimental spectra for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline and its direct precursor, this guide will utilize a combination of experimental data for foundational precursors and high-quality predicted data for the final product and its immediate antecedent. This approach provides a scientifically grounded and practically valuable comparative analysis.
The Synthetic Pathway: A Stepwise Transformation
The logical synthetic route to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline involves the N-benzylation of 4-bromo-5-ethoxy-2-nitroaniline. This precursor is itself synthesized from a simpler substituted aniline. Understanding this pathway is crucial for interpreting the evolution of the spectroscopic data.
Caption: Synthetic pathway to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy provides the most detailed insight into the structural changes occurring during the synthesis. The chemical shifts (δ) in ¹H and ¹³C NMR are exquisitely sensitive to the electronic environment of each nucleus.
¹H NMR Spectral Comparison
The introduction of the nitro group and the subsequent benzylation induce significant downfield shifts in the aromatic protons, a consequence of their electron-withdrawing nature.
| Compound Name | Predicted Aromatic Proton Shifts (ppm) | Predicted Aliphatic Proton Shifts (ppm) | Key Features |
| 4-bromo-5-ethoxy-2-nitroaniline | H-3: ~7.8 ppm (s), H-6: ~6.5 ppm (s) | Ethoxy: ~4.1 (q), ~1.4 (t) ppm; NH₂: broad singlet | Two singlets in the aromatic region due to isolated protons. The nitro group strongly deshields the adjacent H-3 proton. |
| N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | H-3: ~8.0 ppm (s), H-6: ~6.3 ppm (s) | Benzyl CH₂: ~4.5 ppm (d); Ethoxy: ~4.0 (q), ~1.4 (t) ppm; NH: broad triplet | Further downfield shift of H-3. Appearance of benzyl protons and coupling between the NH and benzylic CH₂ protons. |
| Benzyl Bromide | Aromatic: 7.2-7.4 ppm (m) | CH₂: ~4.5 ppm (s) | A simple spectrum with a multiplet for the phenyl ring and a singlet for the benzylic protons. |
Note: Predicted data is generated from advanced computational models and serves as a reliable estimation in the absence of experimental spectra.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra mirror the trends observed in the ¹H NMR, with carbons attached to or near electron-withdrawing groups exhibiting downfield shifts.
| Compound Name | Predicted Aromatic Carbon Shifts (ppm) | Predicted Aliphatic Carbon Shifts (ppm) |
| 4-bromo-5-ethoxy-2-nitroaniline | C-1(NH₂): ~145, C-2(NO₂): ~135, C-3: ~120, C-4(Br): ~110, C-5(OEt): ~150, C-6: ~105 ppm | Ethoxy: ~65, ~15 ppm |
| N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | C-1(NH): ~148, C-2(NO₂): ~138, C-3: ~122, C-4(Br): ~112, C-5(OEt): ~152, C-6: ~103 ppm; Benzyl: ~137 (ipso), ~129, ~128, ~127 ppm | Benzyl CH₂: ~49 ppm; Ethoxy: ~65, ~15 ppm |
| Benzyl Bromide | Phenyl: ~138 (ipso), ~129, ~128.5, ~128 ppm | CH₂: ~33 ppm |
II. Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is a powerful tool for identifying the presence and modification of key functional groups throughout the synthetic sequence.
| Compound | N-H Stretching (cm⁻¹) | NO₂ Stretching (cm⁻¹) (asymmetric/symmetric) | C-H Stretching (cm⁻¹) (aromatic/aliphatic) | C-O Stretching (cm⁻¹) |
| 4-bromo-5-ethoxy-2-nitroaniline | ~3400-3300 (two bands) | ~1520 / ~1340 | ~3100-3000 / ~2980-2850 | ~1250 |
| N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | ~3350 (single band) | ~1520 / ~1340 | ~3100-3000 / ~2980-2850 | ~1250 |
| Benzyl Bromide | N/A | N/A | ~3100-3000 / ~2950 | N/A |
The transition from a primary amine (two N-H stretch bands) in the precursor to a secondary amine (one N-H stretch band) in the final product is a key diagnostic feature in the IR spectra. The strong absorptions corresponding to the nitro group remain a constant feature.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compounds and offers insights into their fragmentation patterns, which can aid in structural elucidation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| 4-bromo-5-ethoxy-2-nitroaniline | C₈H₉BrN₂O₃ | 261.07 | [M]+• at 260/262 (bromine isotopes), loss of NO₂, loss of ethoxy group. |
| N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | C₁₅H₁₅BrN₂O₃ | 351.20 | [M]+• at 350/352, prominent benzyl fragment at 91 (tropylium ion), loss of benzyl group.[1] |
| Benzyl Bromide | C₇H₇Br | 171.04 | [M]+• at 170/172, loss of Br to give the benzyl cation at 91. |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectra of the bromine-containing compounds, appearing as two peaks of nearly equal intensity separated by 2 Da for the molecular ion and any bromine-containing fragments.
Experimental Protocols
To ensure the scientific integrity of this guide, the following are detailed protocols for the synthesis and spectroscopic analysis of the target compound and its precursors.
Synthesis of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
This procedure is adapted from established methods for the N-alkylation of anilines.
Caption: Step-by-step protocol for the N-benzylation of 4-bromo-5-ethoxy-2-nitroaniline.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Spectra are recorded on an FTIR spectrometer. Solid samples are prepared as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates.
-
Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a standard mass spectrometer with an ionization energy of 70 eV.
Conclusion
The spectroscopic comparison of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline and its precursors provides a clear and instructive narrative of how molecular modifications are reflected in their analytical data. The predictable shifts in NMR spectra, the distinct changes in IR functional group regions, and the characteristic fragmentation patterns in mass spectrometry collectively offer a powerful toolkit for the unambiguous identification and characterization of this and related novel compounds. By understanding the fundamental principles that govern these spectroscopic changes, researchers can confidently navigate the synthesis and analysis of complex organic molecules.
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A Comparative Guide to the Biological Activity of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is a synthetic compound belonging to the nitroaniline class of molecules, which are recognized as important intermediates in the synthesis of pharmaceuticals and dyes.[1] While the specific biological profile of this particular molecule is not extensively documented in public literature, its structural motifs—a substituted nitroaniline core, a benzyl group, and halogenation—suggest a potential for significant biological activity. Derivatives of N-benzyl aniline have shown promise as antibacterial agents, and nitro-aromatic compounds are known to be biologically active, sometimes exhibiting selective cytotoxicity.[2][3] This guide presents a comparative framework for evaluating the biological potential of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline against a curated set of its analogs. We will explore potential antimicrobial and anticancer activities, providing detailed experimental protocols and a rationale for structure-activity relationship (SAR) analysis.
Introduction: The Rationale for Investigation
The core structure of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline combines several chemical features that are frequently associated with biological activity:
-
Nitroaniline Scaffold: Nitroaromatic compounds are a cornerstone in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can be metabolically reduced in hypoxic environments, a characteristic exploited in the design of hypoxia-selective anticancer agents.[2] Furthermore, the aniline moiety is a common feature in many bioactive molecules.[4]
-
N-Benzyl Group: The addition of a benzyl group can modulate a compound's lipophilicity, influencing its ability to cross cell membranes. N-benzyl substitution has been linked to antimicrobial and antioxidant activities in various chemical series.[5][6]
-
Bromo and Ethoxy Substituents: Halogenation, particularly with bromine, can enhance the biological activity of a compound by increasing its membrane permeability and forming halogen bonds with biological targets. The ethoxy group can influence solubility and metabolic stability.
Given these features, it is logical to hypothesize that N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline may exhibit therapeutically relevant activities. This guide proposes a systematic evaluation of this compound and its analogs to elucidate their potential as antimicrobial and anticancer agents.
Structure-Activity Relationship (SAR) Strategy: Designing the Analogs
To understand the contribution of each structural component to the overall biological activity, we will compare the parent compound ( 1 ) with three rationally designed analogs ( 2-4 ).
| Compound ID | Structure | Rationale for Inclusion |
| 1 | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (Parent Compound) | The primary subject of investigation. |
| 2 | 4-Bromo-5-ethoxy-2-nitroaniline (Analog A: De-benzylated) | To assess the contribution of the N-benzyl group to biological activity. |
| 3 | N-Benzyl-5-ethoxy-2-nitroaniline (Analog B: De-brominated) | To evaluate the role of the bromine atom in the observed activity. |
| 4 | N-Benzyl-4-bromo-2-nitroaniline (Analog C: De-ethoxylated) | To determine the influence of the ethoxy group on the compound's efficacy. |
The following diagram illustrates the logical relationship in this SAR study.
Caption: Structure-Activity Relationship (SAR) study design.
Comparative Biological Evaluation: Proposed Studies
We propose evaluating the parent compound and its analogs for two key biological activities: antimicrobial efficacy and anticancer cytotoxicity.
Antimicrobial Activity Screening
Many N-benzyl derivatives have demonstrated antibacterial properties.[7] Therefore, an initial screening against a panel of clinically relevant bacteria is warranted.
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate a potential outcome of the study. The MIC is the lowest concentration of a compound that visibly inhibits microbial growth.[3]
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| 1 | 16 | 64 |
| 2 | >128 | >128 |
| 3 | 32 | 128 |
| 4 | 8 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Data is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
The loss of the benzyl group (Analog 2 ) leads to a complete loss of activity, suggesting it is crucial for the antimicrobial effect.
-
The removal of the bromine atom (Analog 3 ) results in a slight decrease in activity against S. aureus, indicating a potential role in enhancing efficacy.
-
The absence of the ethoxy group (Analog 4 ) appears to increase the activity, suggesting this group may not be optimal for this specific biological target.
Anticancer Cytotoxicity Screening
The nitroaniline scaffold is of interest in cancer research.[8] The cytotoxicity of the compounds will be assessed against a human cancer cell line, such as HeLa (cervical cancer), using the MTT assay. This assay measures cell metabolic activity, which correlates with the number of viable cells.
The table below shows hypothetical IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%.
| Compound ID | IC₅₀ (µM) vs. HeLa Cells |
| 1 | 25 |
| 2 | >100 |
| 3 | 15 |
| 4 | 40 |
| Doxorubicin | 0.5 |
Data is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
Again, the benzyl group (Analog 2 ) appears essential for cytotoxic activity.
-
Interestingly, the removal of the bromine atom (Analog 3 ) enhances cytotoxicity, suggesting that for this particular cell line and mechanism, the bromo group may be detrimental or that its removal allows for a more favorable interaction with the cellular target.
-
The ethoxy group seems to contribute positively to the anticancer activity, as its removal (Analog 4 ) decreases the potency.
Experimental Protocols: A Self-Validating System
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9]
Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing a quantitative measure (MIC) of antimicrobial activity.[10] Using a standardized bacterial inoculum (0.5 McFarland) ensures that the results are consistent and comparable across different experiments.[9]
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Causality Behind Experimental Choices: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11] The amount of formazan produced is proportional to the number of living cells, providing a reliable measure of cytotoxicity. Solubilizing the formazan crystals in DMSO is a critical step to allow for accurate spectrophotometric quantification.[11]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for 48 to 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the biological activities of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline and its analogs. The proposed SAR study, focusing on antimicrobial and anticancer properties, provides a clear path to understanding the roles of the N-benzyl, bromo, and ethoxy functional groups. The detailed, validated protocols for antimicrobial and cytotoxicity testing serve as a robust foundation for generating reliable and reproducible data.
Should this initial screening reveal promising activity, further studies could include elucidating the mechanism of action, exploring a broader range of cancer cell lines or microbial strains, and conducting in vivo efficacy studies. The structural framework of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline holds potential for the development of novel therapeutic agents, and the comparative approach detailed here is the critical first step in unlocking that potential.
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A Comprehensive Guide to Assessing the Stability of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the intrinsic chemical stability of a drug candidate is a cornerstone of risk assessment and formulation strategy. This guide provides a detailed framework for evaluating the stability of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, a substituted nitroaniline with potential applications in medicinal chemistry. We will delve into the rationale behind forced degradation studies, present detailed experimental protocols, and offer a comparative perspective on its likely stability profile against other molecular scaffolds.
The Imperative of Stability Assessment
The stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1] Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are mandatory under ICH guidelines.[1] These studies serve multiple critical purposes:
-
Identification of Degradation Pathways: Elucidating the likely degradation products helps in understanding the molecule's inherent weaknesses.[1]
-
Development of Stability-Indicating Methods: The data is crucial for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can resolve the parent compound from its degradation products.[2]
-
Informing Formulation and Packaging: Understanding sensitivities to light, heat, or pH guides the development of stable formulations and the selection of appropriate packaging.[1]
-
Insight into Molecular Structure: The degradation profile can provide valuable insights into the chemical liabilities of the molecule.
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline incorporates several functional groups that may be susceptible to degradation: a nitroaromatic system, a secondary benzylic amine, an ether linkage, and a bromo-substituent on an activated aromatic ring. Each of these presents potential pathways for degradation that must be systematically investigated.
Experimental Design: A Multi-Pronged Approach to Forced Degradation
A robust forced degradation study for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline should encompass thermal, photolytic, hydrolytic, and oxidative stress conditions. A validated, stability-indicating HPLC method is the linchpin of this entire process, allowing for the accurate quantification of the parent compound and the detection of any degradation products.[2][3]
Foundational Requirement: The Stability-Indicating HPLC Method
Before commencing stress testing, a reliable HPLC method must be developed. The goal is to achieve baseline separation of the parent peak from any potential degradants.[3]
Illustrative HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a common starting point for compounds of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol is typically effective for separating compounds with a range of polarities.[1]
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral data for peak purity assessment and help in the initial characterization of degradants.
Experimental Workflow for Stability Assessment
The following diagram outlines a systematic workflow for conducting the forced degradation studies.
Detailed Protocols for Stress Testing
The following protocols are designed to induce degradation of approximately 5-20%, which is ideal for method validation and pathway elucidation.
Thermal Stability
Thermal stress evaluates the compound's stability when exposed to heat.[1] Nitroaromatic compounds, in particular, can be susceptible to thermal decomposition, which can sometimes be energetic.[4][5]
Protocol:
-
Solid State: Store the solid compound in a thermostatically controlled oven at 60°C for a specified period (e.g., 1, 2, and 4 weeks). A sample stored at 4°C serves as a control.
-
Solution State: Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile/water). Aliquot into sealed vials and expose to 60°C. Keep a control sample at 4°C.
-
Analysis: At each time point, dissolve the solid or dilute the solution sample and analyze by HPLC. Compare the results against the control to determine the percentage of degradation.
Photostability
Photostability testing is governed by the ICH Q1B guideline and assesses degradation due to exposure to light.[6] Aromatic systems, especially those with nitro groups and halogens, can be photosensitive.[1]
Protocol:
-
Exposure: Expose the solid compound and a solution of the compound to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: After exposure, analyze both the exposed and dark control samples by HPLC to differentiate between light-induced and thermally-induced degradation.
Hydrolytic Stability (pH Dependence)
This study evaluates the susceptibility of the compound to hydrolysis across a range of pH values. The ether linkage and the aniline moiety are potential sites for hydrolysis, particularly under strong acidic or basic conditions.[7][8]
Protocol:
-
Preparation: Prepare solutions of the compound in three different media:
-
Acidic: 0.1 N Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 24, 48 hours).
-
Analysis: Before HPLC analysis, cool the samples to room temperature and neutralize the acidic and basic solutions to prevent column damage and ensure consistent chromatography.
Oxidative Stability
Oxidative degradation is tested to assess the molecule's resilience to oxidizing agents. The electron-rich aromatic ring and the benzylic position are potential sites of oxidation.
Protocol:
-
Preparation: Prepare a solution of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature and monitor over time (e.g., 2, 6, 24 hours).
-
Analysis: Analyze the samples by HPLC at each time point.
Comparative Stability Profile & Data Interpretation
While specific experimental data for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is not publicly available, we can construct an illustrative comparison based on the known reactivity of its constituent functional groups.
| Stress Condition | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (Expected) | Alternative 1: Aniline (No Nitro/Bromo/Ethoxy) | Alternative 2: Nitrobenzene (No Amine/Bromo/Ethoxy) | Rationale for Expected Performance |
| Thermal (60°C, 1 week) | Moderate degradation | Low degradation | Low to moderate degradation | The nitro group can destabilize the molecule at elevated temperatures.[4][5] |
| Photolytic (ICH Q1B) | Moderate to high degradation | Low degradation | Moderate degradation | Nitroaromatic compounds are often photosensitive. The bromo substituent may also contribute to photosensitivity.[1] |
| Acid Hydrolysis (0.1N HCl) | Low to moderate degradation | Stable | Stable | The ether linkage could be susceptible to cleavage under harsh acidic conditions, though it is generally stable. |
| Base Hydrolysis (0.1N NaOH) | Moderate degradation | Stable | Stable | The presence of a strongly electron-withdrawing nitro group may activate the aromatic ring for nucleophilic aromatic substitution, potentially leading to displacement of the bromo or ethoxy group.[9] |
| Oxidative (3% H₂O₂) | Moderate degradation | High degradation | Low degradation | The secondary benzylic amine is a likely site for oxidation. The electron-rich aniline ring is also susceptible, though less so than unsubstituted aniline due to the withdrawing nitro group. |
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. Identifying the actual degradants using techniques like LC-MS is a critical step in confirming these pathways.
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Safety Operating Guide
Comprehensive Disposal Protocol for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
This guide provides a detailed, safety-first protocol for the proper disposal of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS: 1345471-72-8). As a halogenated nitroaromatic compound, this substance requires careful handling and disposal in accordance with federal and local regulations to protect laboratory personnel and the environment. The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the laboratory safety standards mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3][4]
Hazard Profile and Chemical Identification
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be reliably inferred from its structural components (a brominated, nitrated aniline derivative) and data from closely related analogues.
The causality behind this classification stems from its functional groups:
-
Nitroaromatic Group: Compounds in this class are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5][6][7]
-
Brominated (Halogenated) Aromatic Ring: This feature designates the compound as a halogenated organic waste, which requires a specific disposal pathway, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[8][9]
-
Aniline Core: Aniline and its derivatives are known for their toxicity, particularly affecting the blood (methemoglobinemia).
Table 1: Chemical and Hazard Summary
| Property | Value / Information | Source |
|---|---|---|
| IUPAC Name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | - |
| CAS Number | 1345471-72-8 | [10] |
| Molecular Formula | C₁₅H₁₅BrN₂O₃ | [10] |
| Molecular Weight | 351.20 g/mol | [10] |
| Inferred Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][11][12][13] | SDS of Analogues |
| Environmental Hazard | Likely harmful to aquatic organisms; do not release into the environment.[5] | SDS of Analogues |
| Disposal Classification | Hazardous Waste; Halogenated Organic Solid |[4][8] |
Regulatory Framework: EPA and OSHA Compliance
Proper disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process for a research setting:
-
Environmental Protection Agency (EPA): Under RCRA, the generator of the waste (i.e., your laboratory) is responsible for the "cradle-to-grave" management of hazardous materials.[14] This includes correct identification, segregation, storage, and transfer to a licensed disposal facility.[1][4][15]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[2][3][16] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals, ensuring personnel safety.
Core Disposal Protocol: Step-by-Step Methodology
This protocol ensures a self-validating system of safety and compliance. Each step is designed to minimize risk and create a clear, auditable trail for waste management.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Gloves: Nitrile gloves are required to prevent dermal absorption. Always inspect gloves for tears or holes before use.[17]
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory to protect against dust particles.[11]
-
Lab Coat: A full-length lab coat must be worn to protect skin and clothing.
Step 2: Waste Segregation (Critical Step)
Proper segregation is the cornerstone of safe chemical disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Solid Waste." [8]
-
Causality: N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline must not be mixed with non-halogenated waste. Halogenated waste requires a specific high-temperature incineration process managed by licensed facilities.[8] Mixing it with other streams leads to cross-contamination and significantly increases disposal costs and regulatory complexity.
-
Incompatibilities: Keep this waste stream separate from strong acids, bases, and oxidizers.[18]
Step 3: Containerization and Labeling
The waste container must be appropriate for the material and clearly communicate its contents and hazards to all personnel and disposal technicians.
-
Container Selection: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid that can be securely sealed. The container must be clean, dry, and in good condition.
-
Labeling Protocol: The label must be securely affixed to the container and completed with the following information, as mandated by the EPA and OSHA:[9][16]
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline" . List any other chemical constituents if it is a mixture.
-
The approximate quantity of waste.
-
The "Accumulation Start Date" (the date the first particle of waste was added to the container).
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Step 4: On-Site Accumulation and Storage
Store the hazardous waste container in a designated and controlled area while it awaits pickup.
-
Location: Store the container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area (SAA).
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.
-
Lid Policy: Keep the container lid securely closed at all times, except when actively adding waste.[19]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's certified channels.
-
Contact EHS: Contact your facility’s Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.
-
Manifesting: EHS will work with a licensed hazardous waste contractor to transport and dispose of the material.[4][20] They will manage the Uniform Hazardous Waste Manifest, which is the legal document that tracks the waste from your lab to its final destination.[19]
-
DO NOT: Never dispose of this chemical by flushing it down the drain or placing it in the regular trash.[5][17][20] This is illegal and environmentally harmful.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses.
Minor Solid Spill Cleanup (<5 grams)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Increase Ventilation: If safe to do so, increase ventilation by opening a fume hood sash.
-
Don PPE: Wear your standard PPE (lab coat, goggles, gloves).
-
Avoid Raising Dust: Do not use a dry brush or compressed air.[11] Gently cover the spill with damp paper towels or use a commercial spill kit absorbent.
-
Collect Waste: Carefully sweep the absorbed material into a plastic dustpan and place it into your designated "Halogenated Organic Solid Waste" container.[11][17]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all cleanup materials (gloves, wipes) into the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Personal Exposure Protocol
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[11][13] Remove contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13] Provide the SDS or chemical name to emergency responders.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
Caption: Disposal workflow for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
References
-
N-benzyl-2-methyl-4-nitroaniline Safety Data Sheet. Capot Chemical. [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration. [Link]
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4-Bromo-5-ethoxy-2-nitro-N-propylaniline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Segregation. University of California, Santa Cruz. [Link]
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Laboratories - Overview. U.S. Occupational Safety and Health Administration. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. IOPscience. [Link]
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Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
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The Laboratory Standard. Vanderbilt University, Office of Clinical and Research Safety. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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N-benzyl-2-methyl-4-nitroaniline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
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4-Bromo-2-nitroaniline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
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Personal protective equipment for handling N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Comprehensive Safety Protocol: Handling N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS No. 1345471-72-8). As a substituted nitroaniline, this compound requires stringent safety measures to mitigate risks associated with its potential toxicity and irritant properties. This document is designed for drug development professionals and laboratory researchers, offering field-proven insights to ensure personal and environmental safety.
Immediate Hazard Assessment & Essential PPE
N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is classified with specific hazards that dictate the required level of personal protective equipment. The primary risks include irritation to the skin and eyes, respiratory tract irritation, and harm if swallowed.[1] Therefore, a comprehensive PPE strategy is non-negotiable.
Core Hazard Profile
| Hazard Statement | Classification | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in the handling area.[1] |
| H315 | Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and lab coat.[1] |
| H319 | Causes serious eye irritation | Robust eye and face protection is mandatory to prevent splashes.[1] |
| H335 | May cause respiratory irritation | Handling must occur in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or particulates.[1] |
This data is derived from the Safety Data Sheet for N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.[1]
Mandatory Personal Protective Equipment (PPE) Ensemble
Before entering an area where this compound is handled, all personnel must be equipped with the following:
-
Primary Engineering Control: A certified chemical fume hood is the primary barrier against respiratory exposure and should be used for all weighing and transfer operations.[2]
-
Hand Protection: Nitrile gloves are a suitable initial barrier for incidental contact. For prolonged handling or situations with a higher risk of splash, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene) is recommended. Gloves should be inspected before each use and changed immediately upon contamination.[3]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[3] When there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[4]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect against skin contact.[3] For larger quantities or procedures with a high splash risk, a chemically impervious apron should be worn over the lab coat.
-
Footwear: Closed-toe and closed-heel shoes, preferably made of a chemical-resistant material, must be worn.[3]
Step-by-Step Operational Protocol for Safe Handling
This protocol covers the lifecycle of the chemical within the laboratory, from receipt to the point of use. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Step 1: Receiving and Storage
-
Action: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Causality: A compromised container could lead to unintentional exposure and contamination of the storage area.
-
Action: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[5] Keep it segregated from incompatible materials such as strong oxidizing agents.[2]
-
Causality: Improper storage can lead to degradation of the compound or hazardous reactions. Aromatic nitro compounds can be reactive, and proper segregation minimizes these risks.
Step 2: Weighing and Preparation
-
Action: Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Causality: This is the most critical step for preventing inhalation of the fine particulate solid, which is a known respiratory irritant.[1]
-
Action: Use anti-static weigh boats or liners to prevent dispersal of the powder.
-
Causality: Static electricity can cause the fine powder to jump, leading to contamination of the balance, fume hood surface, and the researcher's gloves.
-
Action: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
Step 3: Use in an Experimental Setup
-
Action: Keep all reaction vessels containing the compound closed or covered to the extent possible.
-
Causality: This minimizes the release of any potential vapors, especially if the reaction is heated.
-
Action: Ensure all transfers are conducted within the fume hood. If a transfer must occur outside the hood (e.g., to an analytical instrument), use sealed, secondary containment.
-
Causality: Secondary containment ensures that any spills during transport are captured, preventing the spread of contamination.
Step 4: Post-Procedure Decontamination
-
Action: Wipe down all surfaces, including the balance and the fume hood sash, with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable towel.
-
Causality: Many chemical solids, though appearing contained, can leave a fine film of dust. Proactive decontamination is essential.
-
Action: Treat all cleaning materials as hazardous waste.
-
Action: Remove PPE in the correct order to avoid cross-contamination: first remove outer gloves (if double-gloved), then the lab coat, followed by the face shield and goggles, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[6]
Workflow for Safe Chemical Handling
The following diagram outlines the critical decision points and procedural flow for safely managing N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline in a laboratory setting.
Caption: A flowchart illustrating the key stages of safe chemical handling.
Disposal Plan: Managing Contaminated Waste
Improper disposal of halogenated and nitrated organic compounds can pose a significant environmental hazard. A structured waste management plan is crucial.
-
Solid Waste:
-
Description: Includes unused compound, contaminated weigh boats, paper towels, and disposable PPE (gloves, etc.).
-
Procedure: Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline and associated materials."
-
Rationale: Segregating waste prevents accidental mixing with incompatible chemicals and ensures it is handled correctly by the disposal company.
-
-
Liquid Waste:
-
Description: Includes reaction mixtures and solvent rinses from cleaning glassware.
-
Procedure: Collect all liquid waste in a sealed, compatible (e.g., glass or HDPE) and labeled hazardous waste container. Specifically label it as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.
-
Rationale: Halogenated waste streams often require specific disposal methods, such as high-temperature incineration, and mixing them with other streams complicates and increases the cost of disposal.
-
-
Disposal Vendor:
-
Action: All waste must be disposed of through a licensed and certified hazardous waste disposal company.[7] Never dispose of this chemical down the drain or in regular trash.[5]
-
Rationale: Compliance with local and national environmental regulations is mandatory to prevent environmental contamination and legal penalties.
-
By adhering to this comprehensive guide, researchers can confidently handle N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, ensuring a safe laboratory environment while maintaining the integrity of their work.
References
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]
-
Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Available at: [Link]
-
S D Fine-Chem Limited. Chemwatch MSDS 17412. Available at: [Link]
-
Techno Pharmchem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84342, N-benzyl-4-nitroaniline. Available at: [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Available at: [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
